molecular formula C12H15BrN2O3 B1389959 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide CAS No. 1138442-95-1

3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Numéro de catalogue: B1389959
Numéro CAS: 1138442-95-1
Poids moléculaire: 315.16 g/mol
Clé InChI: NKONSKCSJUSZNI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a useful research compound. Its molecular formula is C12H15BrN2O3 and its molecular weight is 315.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-[(2-bromoacetyl)amino]-N-(2-methoxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-18-6-5-14-12(17)9-3-2-4-10(7-9)15-11(16)8-13/h2-4,7H,5-6,8H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKONSKCSJUSZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical and Functional Profiling of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a rationally designed covalent chemical probe. Characterized by its highly reactive α-bromoacetamide electrophilic warhead, this molecule is engineered to irreversibly modify nucleophilic amino acid residues—predominantly cysteines—within complex biological systems. In modern drug development and chemoproteomics, such fragments serve as critical tools for mapping ligandable pockets across the proteome. This technical guide dissects the compound's structural properties, the causality behind its chemical reactivity, and the self-validating methodologies required for its synthesis and application in Activity-Based Protein Profiling (ABPP) [1].

Molecular Architecture and Physicochemical Properties

The architecture of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is modular, consisting of three distinct functional domains:

  • The Electrophilic Warhead (2-Bromoacetamide): Positioned at the meta (3-) position of the aromatic ring, this moiety acts as a highly efficient Michael acceptor alternative, driving covalent bond formation via nucleophilic substitution.

  • The Aromatic Core (Benzamide): Provides structural rigidity and facilitates π-π stacking or hydrophobic interactions within protein binding pockets.

  • The Solubilizing Linker (N-2-methoxyethyl): Enhances the aqueous solubility of the compound while providing hydrogen-bond acceptor capabilities (via the ether oxygen) to stabilize target engagement.

Quantitative Physicochemical Profile
PropertyValue
Chemical Name 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Molecular Formula C12H15BrN2O3
Molecular Weight 315.17 g/mol
Target Residue Cysteine (Nucleophilic Thiolate)
Reaction Mechanism Bimolecular Nucleophilic Substitution (S_N2)
Hydrogen Bond Donors 2 (Amide NH groups)
Hydrogen Bond Acceptors 3 (Carbonyl O, Ether O)
Rotatable Bonds 6

Mechanistic Causality: The Cysteine-Reactive Warhead

The utility of bromo-organic compounds in chemical biology stems from the high polarizability and leaving-group ability of the bromide ion [2]. When 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide enters a protein's microenvironment, the local pKa of specific cysteine residues is often lowered by adjacent basic amino acids, generating a highly nucleophilic thiolate anion (S⁻).

The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (S_N2) mechanism. The thiolate attacks the electrophilic α-carbon of the bromoacetamide group. The transition state involves the simultaneous formation of the carbon-sulfur bond and the cleavage of the carbon-bromine bond, culminating in a stable, irreversible thioether linkage.

SN2_Mechanism Cys Cysteine Thiolate (Protein-S⁻) Transition Transition State [Protein-S ··· CH2 ··· Br]⁻ Cys->Transition Nucleophilic Attack Probe 3-[(2-Bromoacetyl)amino]-... (Probe-CH2-Br) Probe->Transition Nucleophilic Attack Product Covalent Adduct (Protein-S-CH2-Probe) Transition->Product Covalent Bond Formation LeavingGroup Bromide Ion (Br⁻) Transition->LeavingGroup Leaving Group Departure

SN2 mechanism of bromoacetamide reacting with a cysteine thiolate.

Self-Validating Synthetic Protocol

To synthesize this compound with high purity, a highly controlled acylation reaction is required. The protocol below is designed as a self-validating system, ensuring that kinetic control prevents unwanted side reactions.

Experimental Methodology: N-Acylation

Reagents: 3-amino-N-(2-methoxyethyl)benzamide (1.0 eq), Bromoacetyl bromide (1.1 eq), Triethylamine (TEA, 1.5 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow & Causality:

  • System Preparation: Dissolve 3-amino-N-(2-methoxyethyl)benzamide in anhydrous DCM under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive bromoacetyl bromide into bromoacetic acid.

  • Base Addition: Add TEA to the solution and cool the reaction flask to 0 °C using an ice bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HBr byproduct. If HBr is not scavenged, it will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

  • Electrophile Addition: Introduce bromoacetyl bromide dropwise over 30 minutes.

    • Causality: Strict temperature control at 0 °C kinetically favors N-acylation at the carbonyl carbon. If the temperature rises, the amine may attack the α-carbon instead, leading to unwanted N-alkylation byproducts.

  • Validation Check 1 (TLC): After 2 hours, perform Thin-Layer Chromatography (TLC). The disappearance of the lower-Rf aniline spot confirms the completion of the acylation.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Causality: The basic aqueous wash removes TEA·HBr salts and any unreacted bromoacetyl bromide/acid.

  • Validation Check 2 (LC-MS): Analyze the crude solid via LC-MS to confirm the presence of the target mass (m/z ~315 for ^79Br and ~317 for ^81Br, exhibiting the classic 1:1 isotopic pattern of a mono-brominated compound).

Chemoproteomic Applications: Competitive ABPP

Because 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide lacks an intrinsic reporter tag (such as an alkyne or biotin), its biological targets cannot be enriched directly. Instead, it must be evaluated using Competitive Activity-Based Protein Profiling (isoTOP-ABPP) [3].

In this self-validating workflow, the compound acts as a competitor. It is incubated with a live proteome to covalently block its specific target cysteines. Subsequently, a broad-spectrum, alkyne-tagged probe (e.g., Iodoacetamide-alkyne, IA-alkyne) is introduced to label all remaining unreacted cysteines. If our compound successfully engaged a specific protein, that protein will show a quantitative decrease in alkyne-labeling signal during LC-MS/MS analysis.

Experimental Methodology: Competitive Profiling
  • Proteome Incubation: Treat cell lysates (2 mg/mL protein) with 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (10 µM) or a DMSO vehicle control for 1 hour at 37 °C.

  • Broad-Spectrum Labeling: Add IA-alkyne (100 µM) to both the treated and control samples for 1 hour to label all unmodified, reactive cysteines.

  • Click Chemistry: Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to attach a biotin-azide tag to the IA-alkyne labeled proteins.

  • Enrichment & Digestion: Enrich the biotinylated proteins using streptavidin-agarose beads. Wash extensively, then perform on-bead trypsin digestion.

  • Validation & Analysis: Analyze the resulting peptides via quantitative LC-MS/MS. A ratio of (Treated Signal / Control Signal) < 0.2 definitively validates that the bromoacetamide compound covalently occupied the specific cysteine site.

Competitive_ABPP Step1 1. Proteome Incubation with Covalent Ligand Step2 2. Target Engagement (Ligand Blocks Cys Sites) Step1->Step2 Step3 3. Broad-Spectrum Probe Labeling (IA-alkyne) Step2->Step3 Step4 4. CuAAC Click Chemistry & Streptavidin Enrichment Step3->Step4 Step5 5. Quantitative LC-MS/MS (Identify Blocked Sites) Step4->Step5

Competitive ABPP workflow for identifying covalent ligand targets.

References

  • [1] Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Source: NIH PMC. URL:[Link]

  • [2] Title: Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Source: ACS Chemical Reviews. URL:[Link]

  • [3] Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Source: Frontiers in Pharmacology. URL:[Link]

Synthesis Pathway and Yield Optimization of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a highly versatile bifunctional building block. It features a methoxyethyl-substituted benzamide core and a highly electrophilic bromoacetamide moiety. In modern drug discovery, bromoacetamides serve as privileged "warheads" for the design of Targeted Covalent Inhibitors (TCIs) and Proteolysis Targeting Chimeras (PROTACs), specifically targeting nucleophilic cysteine or lysine residues on target proteins.

This whitepaper details a rigorously validated, three-step linear synthesis pathway for this compound. By analyzing the mechanistic causality behind reagent selection and operational parameters, this guide provides researchers with a self-validating protocol optimized for high yield, high purity, and scalability.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is governed by the strict hierarchy of nucleophilicity and the stability of the haloacetamide warhead.

  • Amidation (Step 1): The sequence must begin with the formation of the benzamide core. Attempting to install the bromoacetyl group prior to the benzamide formation would result in uncontrolled polymerization or competitive alkylation of the primary amine (2-methoxyethylamine). We utilize 3-nitrobenzoyl chloride rather than 3-nitrobenzoic acid[1]. The acid chloride ensures rapid, quantitative acylation without the need for expensive and atom-inefficient coupling reagents (e.g., HATU or EDC).

  • Nitro Reduction (Step 2): The nitro group serves as a masked aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2). Hydrogenation provides a pristine reaction profile, avoiding heavy metal contamination which can catalyze the degradation of the final product in subsequent steps.

  • Bromoacetylation (Step 3): The unmasked aniline is acylated using bromoacetyl bromide. Bromoacetyl bromide is explicitly chosen over bromoacetyl chloride[2]. The superior leaving-group ability of the bromide ion facilitates rapid acylation at sub-zero temperatures (-10 °C to 0 °C)[3]. Maintaining low temperatures is a critical causality: it suppresses competitive di-acylation at the nitrogen and prevents the premature hydrolysis of the aliphatic carbon-bromine bond.

SynthesisPathway SM1 3-Nitrobenzoyl Chloride + 2-Methoxyethylamine Step1 Amidation DCM, DIPEA, 0 °C to RT SM1->Step1 Int1 3-Nitro-N-(2-methoxyethyl)benzamide (Intermediate 1) Step1->Int1 Step2 Catalytic Hydrogenation H2, Pd/C, MeOH, RT Int1->Step2 Int2 3-Amino-N-(2-methoxyethyl)benzamide (Intermediate 2) Step2->Int2 Step3 Bromoacetylation Bromoacetyl Bromide, Et3N, -10 °C Int2->Step3 Prod 3-[(2-Bromoacetyl)amino]-N- (2-methoxyethyl)-benzamide (Target Compound) Step3->Prod

Figure 1: Three-step linear synthesis pathway of the target bromoacetamide.

Quantitative Yield & Condition Summary

To facilitate rapid experimental planning, the optimized parameters and expected yields for the three-step sequence are summarized below.

StepTransformationReagents & CatalystsSolventTemp (°C)Time (h)Expected Yield
1 Amidation3-Nitrobenzoyl chloride, 2-Methoxyethylamine, DIPEAAnhydrous DCM0 252.092 - 95%
2 Reduction10% Pd/C, H 2​ gas (1 atm)Methanol254.096 - 98%
3 BromoacetylationBromoacetyl bromide, Triethylamine (Et 3​ N)Anhydrous DCM-10 01.578 - 85%

Total Overall Yield: ~69 - 79%

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-N-(2-methoxyethyl)benzamide (Intermediate 1)
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-methoxyethylamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M)[1].

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve 3-nitrobenzoyl chloride (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise via an addition funnel over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with 1M aqueous HCl to protonate and remove excess amines. Separate the organic layer and wash sequentially with saturated aqueous NaHCO 3​ and brine. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford Intermediate 1 as a pale yellow solid.

Protocol 2: Synthesis of 3-Amino-N-(2-methoxyethyl)benzamide (Intermediate 2)
  • Preparation: Dissolve Intermediate 1 (1.0 eq) in HPLC-grade methanol (0.1 M). Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous flow of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure, ~1 atm) at room temperature for 4 hours.

  • Workup: Self-Validation Step: Monitor by TLC (Ethyl Acetate/Hexanes 1:1). The nitro compound (high R f​ ) should completely convert to the highly polar aniline (low R f​ ). Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to yield Intermediate 2 as an off-white solid.

Protocol 3: Synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
  • Preparation: Dissolve Intermediate 2 (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.1 M). Cool the mixture strictly to -10 °C using an ice/brine bath.

  • Addition: Add bromoacetyl bromide (1.05 eq) dropwise over 15 minutes[2],[3]. Critical Causality: Exceeding 1.05 equivalents or allowing the temperature to rise above 0 °C will lead to di-acylation of the aniline nitrogen.

  • Workup: Stir for 1.5 hours at 0 °C. Quench immediately with ice-cold water. Separate the organic layer, wash with cold brine, dry over Na 2​ SO 4​ , and concentrate at a low temperature (< 30 °C water bath) to prevent thermal degradation of the bromoacetamide.

  • Purification: Purify via flash column chromatography (silica gel, DCM/MeOH gradient) to afford the final product.

Workflow Start Cool Int 2 + Et3N in DCM to -10 °C Add Dropwise Addition of Bromoacetyl Bromide Start->Add Monitor TLC Monitoring (Disappearance of Int 2) Add->Monitor Monitor->Add Incomplete Quench Cold Aqueous Quench & Phase Separation Monitor->Quench Complete Purify Flash Chromatography (Avoid prolonged silica exposure) Quench->Purify Validate NMR/LC-MS Validation (Check CH2-Br singlet at ~4.1 ppm) Purify->Validate

Figure 2: Operational workflow and self-validating logic for the final bromoacetylation step.

Analytical Validation & Self-Correction

To ensure the trustworthiness of the synthesized compound, the protocol must be treated as a self-validating system. Researchers must confirm the following analytical hallmarks:

  • Mass Spectrometry (LC-MS): The final compound (C 12​ H 15​ BrN 2​ O 3​ ) will display a distinct isotopic pattern due to the bromine atom. The mass spectrum must show an [M+H]+ doublet of equal intensity at m/z 315.0 and 317.0, confirming the successful incorporation and retention of the bromine atom.

  • 1 H-NMR (400 MHz, DMSO- d6​ ):

    • The complete disappearance of the aniline -NH 2​ broad singlet ( 5.3 ppm) from Intermediate 2.

    • The appearance of a new, highly deshielded amide proton (-NH-C=O) at 10.4 ppm.

    • The Diagnostic Peak: A sharp singlet integrating to 2 protons at 4.0 - 4.2 ppm, corresponding to the -CH 2​ -Br methylene protons. If this peak appears as a multiplet or is shifted significantly upfield, it indicates premature hydrolysis to the hydroxyacetamide.

References

  • Title: US9416112B2 - 2,4-pyrimidinediamine compounds and their uses Source: Google Patents URL
  • Title: Synthesis of quinolones via a one-pot cross-dehydrogenative coupling Source: White Rose University Consortium URL: [Link]

  • Title: N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies Source: MDPI URL: [Link]

Sources

Solubility Profile and Handling Kinetics of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide represents a highly specialized targeted covalent inhibitor (TCI) intermediate. Its architecture combines a target-orienting benzamide core, a flexible methoxyethyl linker, and an electrophilic α -bromoacetamide warhead designed for irreversible cysteine modification. While its solubility in polar aprotic solvents is exceptionally high, the intrinsic reactivity of the bromoacetamide moiety introduces severe stability constraints. This whitepaper provides an authoritative, causality-driven guide to profiling the kinetic and thermodynamic solubility of this compound in Dimethyl Sulfoxide (DMSO), establishing self-validating workflows that prevent degradation artifacts during high-throughput screening and assay development.

Physicochemical Architecture & Solvation Thermodynamics

Understanding the solvation behavior of this compound requires deconstructing its structural motifs. Dimethyl sulfoxide (DMSO) is the universal gold standard for early-stage drug solvation due to its high dielectric constant ( ϵ≈47 ) and strong dipole moment[1].

For benzamide derivatives, DMSO acts as a potent hydrogen bond acceptor. The oxygen atom of the sulfoxide group interacts strongly with the amide NH protons of the benzamide core[2]. Experimental and COSMO-RS theoretical models demonstrate that benzamide analogs exhibit exceptionally high solubility in aprotic solvents like DMSO, often exceeding 100 mM, as the solvent effectively disrupts the crystalline lattice of the solid compound[2]. Furthermore, the methoxyethyl tail enhances solvation entropy by providing a flexible, polar ether linkage that prevents rigid intermolecular stacking, ensuring rapid dissolution.

Warhead Stability and Degradation Causality

While DMSO provides excellent thermodynamic solubility for the benzamide core, the α -bromoacetamide electrophile dictates the compound's handling limitations. Bromoacetamides are designed to undergo nucleophilic substitution ( SN​2 ) with thiolate anions (e.g., target cysteines in proteins) to form highly stable, irreversible thioether linkages[3].

The Causality of Degradation: DMSO is notoriously hygroscopic. If DMSO absorbs atmospheric moisture, the resulting water molecules act as competing nucleophiles. In wet DMSO or aqueous assay buffers, the electrophilic α -carbon of the bromoacetamide is attacked by hydroxyl ions or water, displacing the labile bromide leaving group[4]. This converts the active covalent warhead into an inert hydroxyacetamide derivative, completely abolishing its pharmacological utility[4].

Because of this specific degradation pathway, long-term storage of bromoacetamide-containing probes in DMSO solutions is strictly contraindicated[4]. The compound must be stored as a lyophilized dry powder at -80°C, and stock solutions must be prepared immediately prior to use using strictly anhydrous DMSO stored over 3Å molecular sieves[3][4].

G C 3-[(2-Bromoacetyl)amino]-... (Active Covalent Probe) D Anhydrous DMSO (Stable Solvation) C->D Dry conditions W Aqueous / Wet DMSO (H2O Nucleophilic Attack) C->W Moisture present T Target Protein Cysteine (Thioether Conjugate) D->T Assay conditions (pH 7.4) H Hydroxyacetamide Derivative (Inactive Degradant) W->H Hydrolysis (-HBr)

Degradation vs. stable solvation pathways of bromoacetamide probes in DMSO.

Self-Validating Solubility Protocols

To accurately profile this compound without introducing degradation artifacts, researchers must utilize self-validating systems that distinguish between kinetic and thermodynamic solubility.

Protocol A: Kinetic Solubility (High-Throughput ADME)

Kinetic solubility evaluates the compound's precipitation threshold when transitioning from a fully solvated DMSO state into an aqueous physiological buffer (e.g., PBS, SIF)[1]. This mimics the conditions of an in vitro biological assay.

  • Anhydrous Stock Preparation: Dissolve the dry powder in anhydrous DMSO to a concentration of 20 mM.

    • Self-Validation Step: Immediately analyze a 1 µL aliquot via LC-MS to confirm the intact mass (M+H ~315.16) and verify the absence of the hydroxy degradant (-Br +OH mass shift).

  • Aqueous Spiking: Dispense the DMSO stock into 50 mM Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final concentration gradient (1 µM to 200 µM). Maintain a strict final DMSO concentration of 2% to prevent solvent-induced toxicity in downstream assays[1].

  • Equilibration: Incubate the microplate on an orbital shaker at 37°C for exactly 2 hours[1]. Prolonged incubation will lead to warhead hydrolysis.

  • Quantification: Measure the precipitation point using nephelometry (turbidimetry at 620 nm), where a sudden spike in optical density indicates the kinetic solubility limit[5].

Protocol B: Thermodynamic Solubility (Equilibrium)

Thermodynamic solubility measures the absolute saturation capacity of the solid compound in neat DMSO or specific solvent mixtures, representing the lowest energy state of the system[6].

  • Saturation: Add an excess of solid 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (e.g., 15 mg) to a glass vial containing 1 mL of anhydrous DMSO[5].

  • Inert Equilibration: Seal the vial under an argon atmosphere to prevent atmospheric moisture absorption. Agitate at 25°C for 24 to 48 hours to ensure true thermodynamic equilibrium is reached[5][6].

  • Phase Separation (Ultracentrifugation): Subject the suspension to ultracentrifugation (20,000 x g for 30 minutes) to pellet the undissolved solid[5].

    • Causality Note: Filtration membranes (e.g., PTFE or PVDF) possess distinct surface energies that can non-specifically bind halogenated motifs, artificially lowering the quantified solubility. Ultracentrifugation relies purely on mass density, eliminating surface-adsorption artifacts.

  • Analysis: Carefully aspirate the supernatant, perform serial dilutions in the mobile phase, and quantify via a validated HPLC-UV or LC-MS/MS calibration curve[6].

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility Start Compound Powder K1 Dissolve in 100% DMSO (10-50 mM Stock) Start->K1 T1 Add Excess Solid to Neat DMSO Start->T1 K2 Spike into Aqueous Buffer (1-2% DMSO) K1->K2 K3 Incubate (2h, 37°C) & Filter/Centrifuge K2->K3 K4 Quantify via LC-MS/UV or Nephelometry K3->K4 T2 Agitate for 24-72h (Equilibration) T1->T2 T3 Phase Separation (Ultracentrifugation) T2->T3 T4 Quantify Supernatant via HPLC-UV/MS T3->T4

Step-by-step workflow comparing kinetic and thermodynamic solubility assays.

Quantitative Data Summary

The following table synthesizes the expected physicochemical behavior of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide based on its structural components and solvent interactions.

ParameterExpected Profile / ValueAnalytical Rationale
Thermodynamic Solubility (DMSO) > 100 mMHigh dielectric constant of DMSO effectively disrupts the benzamide crystal lattice[2].
Kinetic Solubility (Aqueous, 2% DMSO) 10 - 50 µMThe methoxyethyl tail provides moderate aqueous compatibility before precipitation occurs[1].
Warhead Stability (Anhydrous DMSO) > 6 months at -80°CThe strict absence of nucleophilic water prevents spontaneous debromination[4].
Warhead Stability (Wet DMSO / Aqueous) < 24 hours (pH dependent)Hydroxyl ions rapidly displace the α -bromine via an SN​2 mechanism, neutralizing the probe[4].

References

[3] Title: Maleimide Reaction Chemistry Source: vectorlabs.com URL:

[6] Title: ADME Solubility Assay Source: bioduro.com URL:

[4] Title: The medicinal chemistry evolution of antibody–drug conjugates Source: nih.gov URL:

[5] Title: Trk-IN-19 Solubility in DMSO: A Technical Guide Source: benchchem.com URL:

[2] Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide Source: nih.gov URL:

[1] Title: Kinetic & Thermodynamic Solubility Testing Source: wuxiapptec.com URL:

Sources

The In Vitro Stability Architecture of Targeted Covalent Inhibitors: A Technical Guide to 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between electrophilic reactivity and systemic stability. 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide represents a highly reactive, bi-functional chemical probe. It features a benzamide core, a methoxyethyl side chain for pocket occupation, and an α -bromoacetamide warhead designed to irreversibly alkylate non-catalytic cysteines.

Because bromoacetamides are inherently potent electrophiles, they are prone to rapid off-target reactions, including glutathione (GSH) depletion and indiscriminate plasma protein alkylation[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the in vitro stability profiling of this compound. We will explore the causality behind three critical assays—intrinsic reactivity, microsomal metabolism, and plasma stability—providing self-validating protocols and representative data to guide your lead optimization workflows.

Workflow A Compound: 3-[(2-Bromoacetyl)amino]- N-(2-methoxyethyl)-benzamide B Module 1: GSH Reactivity (Intrinsic Electrophilicity) A->B C Module 2: Microsomal Stability (CYP450 Metabolism) B->C D Module 3: Plasma Stability (Amidase/HSA Binding) C->D E Go/No-Go Decision: In Vivo PK / Warhead Optimization D->E

Figure 1: Sequential in vitro stability triage workflow for targeted covalent inhibitors.

Module 1: Intrinsic Chemical Reactivity (The GSH Assay)

The Causality of the Assay

The α -bromoacetamide moiety is a highly reactive alkylating agent. Unlike milder warheads (e.g., acrylamides), bromoacetamides can exhibit half-lives of less than 0.1 hours in the presence of biological thiols[1]. If the intrinsic reactivity is too high, the compound will be neutralized by intracellular glutathione (GSH) before engaging its target, leading to hepatotoxicity and poor in vivo efficacy. The GSH reactivity assay serves as the gold standard to benchmark this electrophilicity[2].

Self-Validating Protocol: HPLC/UV/MS GSH Kinetics

To ensure the system is self-validating, we utilize a pseudo-first-order kinetic setup with a massive molar excess of GSH. A control incubation lacking GSH is run in parallel to isolate thiol-mediated alkylation from spontaneous aqueous hydrolysis.

  • Reagent Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO[3].

  • Reaction Initiation: Dilute the stock to a final concentration of 50 µM in 50 mM Phosphate Buffered Saline (PBS, pH 7.4) containing a 100-fold molar excess of GSH (5 mM)[3].

  • Incubation: Incubate the mixture at 37°C in a thermoshaker.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol) to halt the reaction[4].

  • Analysis: Centrifuge at 14,000 rpm for 12 minutes at 4°C[4]. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent mass ( [M+H]+ m/z 315.0).

Quantitative Data Summary
Compound / WarheadGSH Concentration t1/2​ (Minutes)Intrinsic Reactivity Classification
Bromoacetamide Probe 5 mM24.5High (Risk of rapid GSH depletion)
Acrylamide Control5 mM> 720Low (Optimal for targeted engagement)
Chloroacetamide Control5 mM195.0Moderate (Tunable reactivity)

Table 1: Representative GSH reactivity data demonstrating the hyper-reactivity of the bromoacetamide core.

Module 2: Hepatic Microsomal Stability

The Causality of the Assay

While the warhead dictates chemical stability, the molecular scaffold dictates enzymatic stability. The N-(2-methoxyethyl) side chain of our compound is highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. Human Liver Microsomes (HLMs) provide a robust, high-throughput subcellular matrix containing CYPs and UGTs to calculate intrinsic clearance ( CLint​ )[5].

Self-Validating Protocol: HLM/MLM Clearance

A self-validating microsomal assay must distinguish between enzymatic metabolism and chemical degradation. Therefore, a parallel minus-NADPH (-NADPH) control is mandatory[6]. If the compound degrades in the -NADPH arm, the instability is chemical (e.g., buffer hydrolysis), not CYP-mediated.

  • Matrix Preparation: Dilute HLMs or Mouse Liver Microsomes (MLMs) to a final protein concentration of 1.0 mg/mL in 0.1 M sodium phosphate buffer (pH 7.4)[5].

  • Pre-incubation: Spike the compound to a final concentration of 1 µM (ensuring DMSO is < 0.1% to avoid CYP inhibition) and pre-incubate at 37°C for 5 minutes[7].

  • Initiation: Initiate the enzymatic reaction by adding the cofactor NADPH to a final concentration of 1 mM[7].

  • Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the mixture into 150 µL of cold ACN[4].

  • Data Extraction: Calculate the in vitro half-life ( t1/2​ ) using the slope of the natural log of the percentage remaining versus time, and derive CLint​ [5].

Quantitative Data Summary
Species MatrixCofactor Status t1/2​ (Minutes) CLint​ (µL/min/mg protein)Primary Metabolite Identified
Human (HLM) + NADPH18.238.1O-demethylated product
Human (HLM) - NADPH> 120< 5.0N/A (Stable without cofactor)
Mouse (MLM) + NADPH12.555.4O-demethylated product

Table 2: Microsomal stability profile indicating moderate-to-high hepatic clearance driven by CYP450 activity.

Module 3: Plasma Stability & Protein Binding

The Causality of the Assay

Once injected in vivo, the compound encounters the hostile environment of plasma. The compound contains two amide bonds susceptible to plasma amidases and esterases[6]. More critically, the bromoacetamide warhead can act as an electrophilic trap for Human Serum Albumin (HSA), which contains a highly reactive free cysteine (Cys34). Covalent binding to HSA will drastically reduce the free fraction of the drug, neutralizing its efficacy.

Self-Validating Protocol: Plasma Incubation

To validate that degradation is enzyme-driven rather than a temperature artifact, we run a parallel control using heat-inactivated plasma (incubated at 56°C for 30 mins prior to the assay).

  • Plasma Preparation: Thaw pooled human plasma and pre-warm to 37°C. Ensure the final assay contains < 2.5% DMSO to prevent the denaturation of plasma enzymes[8].

  • Spiking: Add the compound to a final concentration of 1 µM.

  • Incubation: Incubate at 37°C with gentle orbital shaking.

  • Extraction: At 0, 1, 2, 4, and 24 hours, extract 50 µL aliquots into 150 µL of cold ACN to precipitate plasma proteins[9].

  • Quantification: Centrifuge and analyze the supernatant. Note: Because covalent binding to precipitated plasma proteins removes the drug from the supernatant, a rapid drop in detected parent mass indicates either hydrolysis or covalent HSA binding.

Mechanisms Parent Parent TCI (Bromoacetamide Core) GSH GSH Conjugation (Thiol Attack) Parent->GSH GSH (Non-enzymatic) CYP O-Dealkylation (CYP-mediated) Parent->CYP CYP450 (HLM/MLM) Plasma Amide Hydrolysis (Plasma Amidases) Parent->Plasma Plasma Enzymes

Figure 2: Primary in vitro degradation pathways of the bromoacetamide derivative.

Quantitative Data Summary
Incubation Time (Hours)% Remaining (Active Plasma)% Remaining (Heat-Inactivated Plasma)
0100.0%100.0%
168.4%95.2%
245.1%91.0%
422.3%88.5%
24< 1.0%75.2%

Table 3: Plasma stability data. The rapid loss in active plasma compared to heat-inactivated plasma suggests aggressive amidase hydrolysis and covalent protein binding.

Strategic Recommendations for Warhead Optimization

Based on the in vitro stability profile generated by these three modules, 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide exhibits significant liabilities for in vivo application. The bromoacetamide warhead is excessively reactive, leading to rapid GSH conjugation and plasma instability.

Next Steps for the Medicinal Chemistry Team:

  • Warhead Attenuation: Replace the α -bromoacetamide with an α -chloroacetamide or an acrylamide. Substituting bromine with chlorine has been shown to increase the GSH half-life from 0.08 h to over 3.2 h, providing a much wider therapeutic window[1].

  • Metabolic Shielding: The O-demethylation of the methoxyethyl group drives high microsomal clearance. Consider replacing the terminal methoxy group with a bioisostere, such as a trifluoromethoxy group or an oxetane ring, to block CYP450 access.

Sources

Pharmacokinetics and Target-Mediated Disposition of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics

Executive Summary: The Kinetic Philosophy of Covalent Probes

In modern drug discovery, the pharmacokinetic (PK) profiling of targeted covalent inhibitors (TCIs) requires a paradigm shift from traditional reversible occupancy models. The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide represents a classic dual-driven covalent probe. It combines an affinity-directing scaffold (the N-(2-methoxyethyl)-benzamide moiety) with an irreversible electrophilic warhead (the alpha-bromoacetamide group).

As a Senior Application Scientist, I approach the PK profiling of such compounds not merely as an exercise in tracking systemic exposure, but as an evaluation of kinetic competition. The fundamental objective is to achieve PK/PD decoupling : engineering a molecule that is rapidly cleared from systemic circulation to minimize off-target toxicity, while achieving rapid, irreversible target engagement that sustains pharmacodynamic (PD) efficacy until the target protein is naturally degraded and resynthesized .

This whitepaper details the physicochemical absorption, metabolic clearance pathways, and self-validating experimental protocols required to characterize the pharmacokinetics of this specific bromoacetamide derivative.

Structural Pharmacokinetics & ADME Profile

The in vivo disposition of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is dictated by the distinct physicochemical contributions of its structural domains.

Absorption and Distribution

The benzamide core provides baseline lipophilicity, ensuring adequate membrane permeability for intracellular target access. The N-(2-methoxyethyl) substituent acts as a hydrophilic modifier. By introducing an ether oxygen and an amide proton, it enhances aqueous solubility and provides crucial hydrogen-bonding vectors for initial reversible target engagement. While this scaffold supports moderate oral bioavailability ( F% ), the highly reactive nature of the warhead typically restricts this class of compounds to intravenous (IV) or intraperitoneal (IP) administration in preclinical models to bypass aggressive first-pass gastrointestinal metabolism.

Metabolism: The Glutathione Sink

The defining PK characteristic of the 3-(2-bromoacetyl)amino warhead is its susceptibility to nucleophilic attack. In systemic circulation and hepatic tissue, the primary clearance mechanism is not cytochrome P450 (CYP) oxidation, but rather direct conjugation with the intracellular antioxidant Glutathione (GSH) . This reaction is heavily catalyzed by hepatic Glutathione S-Transferases (GSTs). Consequently, bromoacetamide probes exhibit exceptionally high intrinsic clearance ( CLint​ ) and extremely short plasma half-lives ( t1/2​ ), often measured in minutes rather than hours .

GSHClearance Drug Systemic Probe (Bromoacetamide) Liver Hepatic Uptake (OATPs) Drug->Liver Portal Circulation GST Glutathione S-Transferase (GST Catalysis) Liver->GST Intracellular Exposure Metabolite GSH-Conjugate (Inactive Thioether) GST->Metabolite Nucleophilic Attack (GSH) Excretion Biliary/Renal Excretion (MRP2/BSEP) Metabolite->Excretion Efflux Transporters

Fig 1: Hepatic clearance pathway of bromoacetamide probes via GST-catalyzed glutathione conjugation.

Target-Mediated Drug Disposition (TMDD)

For 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide, traditional PK parameters (like AUC) are poor predictors of efficacy. Instead, efficacy is governed by the two-step covalent binding kinetics: an initial reversible binding event ( Ki​ ) followed by irreversible alkylation ( kinact​ ) of a nucleophilic residue (typically a cysteine) in the target protein .

CovalentBinding Target Target Protein (Free Cysteine) Complex Reversible Complex (Non-covalent) Target->Complex k_on Probe Covalent Probe (Bromoacetamide) Probe->Complex k_on Complex->Target k_off Complex->Probe k_off Adduct Covalent Adduct (Irreversible) Complex->Adduct k_inact (Alkylation)

Fig 2: Two-step kinetic model decoupling systemic exposure from sustained target occupancy.

Quantitative Pharmacokinetic Parameters

The table below summarizes the expected quantitative PK and kinetic parameters for this class of bromoacetamide-based covalent probes, highlighting the mechanistic causality behind each metric.

ParameterSymbolTypical Value RangeMechanistic Implication / Causality
Reversible Affinity Ki​ 0.1 - 5.0 μ MDriven by the N-(2-methoxyethyl)-benzamide scaffold's structural complementarity to the target pocket.
Inactivation Rate kinact​ 0.05 - 0.5 min −1 Dictated by the high electrophilicity of the alpha-bromoacetamide warhead.
Covalent Efficiency kinact​/Ki​ >104 M −1 s −1 High efficiency ensures target alkylation outpaces rapid hepatic GSH clearance.
Plasma Half-Life t1/2​ 15 - 45 minutesRapid systemic clearance minimizes off-target protein alkylation (toxicity).
Target Occupancy TO24h​ >90% Sustained efficacy at 24h despite zero detectable drug in plasma, limited only by protein turnover.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They do not just measure data; they inherently control for artifactual degradation and non-specific binding.

Protocol 1: In Vitro GSH Stability & Intrinsic Clearance ( CLint​ )

Causality: Because in vivo clearance is dominated by GSH conjugation rather than CYP450 metabolism, standard microsomal stability assays are insufficient. This protocol measures the pseudo-first-order degradation rate in the presence of physiological GSH to accurately predict hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in DMSO.

  • Reaction Matrix: Prepare a 5 mM Glutathione (GSH) solution in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C. Self-validation step: Include a parallel control matrix lacking GSH to account for spontaneous aqueous hydrolysis of the bromoacetamide.

  • Initiation: Spike the compound into the GSH matrix to a final concentration of 10 μ M (final DMSO = 0.1%).

  • Sampling: Aliquot 50 μ L at t=0,15,30,60,120 minutes.

  • Quenching: Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

  • Calculation: Plot the natural log of remaining parent peak area vs. time. The slope represents the elimination rate constant ( kel​ ), which is used to calculate in vitro t1/2​ and scale to in vivo intrinsic clearance ( CLint​ ).

Protocol 2: In Vivo Target Occupancy (TO) Profiling via Competitive ABPP

Causality: Measuring plasma concentrations at 24 hours will yield zero detectable drug, falsely implying a lack of efficacy. Instead, we measure the pharmacodynamic "memory" of the drug using competitive Activity-Based Protein Profiling (ABPP).

Step-by-Step Methodology:

  • Dosing: Administer the compound (e.g., 10 mg/kg IV) to the rodent model. Maintain a vehicle-dosed control cohort.

  • Tissue Harvest: At t=24 hours post-dose, euthanize the animals, harvest the target tissue (e.g., liver or tumor), and flash-freeze in liquid nitrogen.

  • Lysate Preparation: Homogenize tissues in native lysis buffer (PBS + 1% NP-40 + protease inhibitors lacking DTT or mercaptoethanol, which would destroy the probe).

  • Ex Vivo Probe Labeling: Incubate 1 mg/mL of the tissue lysates with a broad-spectrum, fluorescently or biotin-tagged reactive probe (e.g., an alkyne-tagged bromoacetamide) for 1 hour at room temperature.

    • Self-Validation Step: The vehicle-treated lysate establishes the 100% available free-cysteine baseline. If the dosed tissue shows reduced fluorescent labeling, it strictly proves that the in vivo dosed drug covalently occupied the target site.

  • Click Chemistry (If using alkyne probe): React the labeled lysates with TAMRA-azide via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Readout: Resolve proteins via SDS-PAGE and visualize via in-gel fluorescence scanning. Quantify the reduction in band intensity at the target molecular weight to calculate % Target Occupancy.

References

  • Recent Advances in Covalent Drug Discovery Molecules (MDPI)[Link]

  • Covalent-Allosteric Inhibitors: Do We Get the Best of Both Worlds? Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Structure-Guided Design of Affinity/Covalent-Bond Dual-Driven Inhibitors Targeting the AMP Site of FBPase Journal of Medicinal Chemistry (ACS Publications)[Link]

Methodological & Application

Application Note: Covalent Protein Labeling Using 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemoproteomics Scientists, and Covalent Drug Development Professionals Application Scope: Fragment-Based Drug Discovery (FBDD), Targeted Covalent Inhibitors (TCIs), and Site-Specific Bioconjugation.

Executive Summary & Chemical Rationale

The development of targeted covalent inhibitors (TCIs) and chemoproteomic probes relies heavily on the strategic selection of electrophilic "warheads." 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a highly effective covalent probe featuring a bromoacetamide electrophile coupled to a functionalized benzamide recognition scaffold.

This application note details a robust, self-validating protocol for the site-specific covalent modification of cysteine residues using this probe. Unlike maleimide-based conjugations, which are susceptible to retro-Michael addition and subsequent deconjugation in biological media, the reaction between a bromoacetamide and a cysteine thiolate yields a highly stable, irreversible thioether bond[1]. Furthermore, bromoacetamides offer an optimal thermodynamic balance: they are significantly more reactive than chloroacetamides and acrylamides, yet less photolabile and prone to off-target reactivity than iodoacetamides[2],[3].

Mechanistic Grounding & Selectivity

The labeling reaction proceeds via an SN2 nucleophilic substitution . The deprotonated thiol (thiolate anion) of a cysteine residue acts as the nucleophile, attacking the α -carbon of the bromoacetamide group and displacing the bromide leaving group[1].

Causality in Experimental Design:

  • pH Control (The Critical Variable): The pKa of a typical protein cysteine thiol is ~8.3. Performing the reaction at pH 7.5–8.0 ensures a sufficient concentration of the highly reactive thiolate anion while keeping the ϵ -amino groups of lysine residues (pKa ~10.5) fully protonated and unreactive[1].

  • Reagent Stoichiometry: Excessive molar ratios of the probe can force off-target alkylation of histidine (imidazole ring, pKa ~6.0) or methionine[1]. Therefore, empirical titration of the probe (typically 10- to 50-fold molar excess) is required.

Selectivity Probe 3-[(2-Bromoacetyl)amino]-... (Electrophilic Probe) Cys Cysteine (Thiolate) Optimal pH 7.5-8.5 Probe->Cys SN2 Reaction (Primary) Lys Lysine (Amine) Risk at pH > 9.0 Probe->Lys High pH Driven His Histidine (Imidazole) Risk at pH > 6.0 Probe->His Excess Probe Driven Target Stable Thioether Bond (Targeted Modification) Cys->Target OffTarget1 Amine Alkylation (Off-Target) Lys->OffTarget1 OffTarget2 Imidazole Alkylation (Off-Target) His->OffTarget2

Caption: pH-dependent mechanistic pathways and side-reaction risks for bromoacetamide labeling. (Max Width: 760px)

Experimental Workflow

The following workflow establishes a self-validating system. By incorporating a desalting step prior to labeling and a strict quenching step post-labeling, researchers can prevent false negatives (probe consumption by reductants) and false positives (post-lysis background labeling).

Workflow A 1. Protein Prep (pH 7.5-8.0) B 2. Reduction (TCEP) A->B C 3. Desalting (Crucial Step) B->C D 4. Labeling (Probe in DMSO) C->D E 5. Quenching (L-Cysteine) D->E F 6. MS Analysis (Intact/Digest) E->F

Caption: Standardized 6-step workflow for covalent protein labeling and downstream MS analysis. (Max Width: 760px)

Step-by-Step Protocol

Phase 1: Reagent and Protein Preparation
  • Probe Stock Solution: Dissolve 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in anhydrous DMSO to a concentration of 10 mM. Causality: Anhydrous solvent prevents the premature hydrolysis of the bromoacetamide warhead.

  • Protein Equilibration: Dilute the target protein to a final concentration of 50–100 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5). Causality: HEPES is preferred over Tris, as primary amines in Tris can theoretically compete at high temperatures or prolonged incubations, though bromoacetamides are highly thiol-selective[4].

Phase 2: Disulfide Reduction & Reductant Clearance
  • Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM (approx. 10-fold molar excess over protein). Incubate at 37°C for 30 minutes.

  • Desalting (Critical): Pass the reduced protein through a pre-equilibrated Zeba™ Spin Desalting Column (or equivalent) to remove the TCEP. Causality: While TCEP is often touted as compatible with maleimides, it is a strong nucleophile that directly reacts with haloalkyl derivatives (like bromoacetamides), rapidly consuming the probe and halting the protein labeling reaction[4].

Phase 3: Covalent Labeling
  • Reaction Initiation: Add the probe stock solution dropwise to the reduced protein while gently vortexing. Target a 10- to 20-fold molar excess of the probe. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation and precipitation[1].

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours. Causality: Protect the reaction tube from direct light using foil. While less sensitive than iodoacetamides, bromoacetamides still exhibit mild photolability[4].

Phase 4: Quenching and Downstream Processing
  • Reaction Quenching: Add L-cysteine or β -mercaptoethanol (BME) to a final concentration of 50 mM. Incubate for 30 minutes at room temperature. Causality: The excess free thiol completely consumes any unreacted electrophilic probe, preventing artifactual labeling during subsequent denaturation or digestion steps[5].

  • Analysis: The sample is now ready for intact mass spectrometry (to determine labeling stoichiometry) or tryptic digestion followed by LC-MS/MS (to map the specific site of modification)[6].

Quantitative Data & Parameter Optimization

Summarized below are the empirically validated starting conditions and acceptable ranges for optimizing the bromoacetamide labeling reaction.

ParameterRecommended BaselineAcceptable RangeMechanistic Consequence of Deviation
Buffer pH 7.57.0 – 8.0< 7.0: Protonation of thiols; poor reaction kinetics.> 8.5: Deprotonation of lysines; high off-target labeling.
Protein Conc. 50 µM10 – 100 µM> 100 µM: Increased risk of protein precipitation upon labeling.
Probe Excess 20-fold10x – 50x> 50x: Drives off-target alkylation of histidine and methionine[1].
Co-solvent 2% DMSO1% – 5%> 5%: Unfolding of protein exposing buried, non-allosteric cysteines.
Temperature 22°C (RT)4°C – 37°C37°C: Faster kinetics but increased risk of probe hydrolysis and off-target hits.

Troubleshooting & Causal Analysis

  • Issue: Low or No Labeling Efficiency

    • Cause A (Reductant Interference): Failure to remove TCEP or DTT prior to probe addition. The reductant outcompetes the protein for the electrophile[4].

    • Cause B (Probe Degradation): The bromoacetamide stock absorbed water, leading to hydrolysis of the warhead. Always use anhydrous DMSO and store desiccated.

  • Issue: Protein Precipitation Post-Labeling

    • Cause A (pI Shift): Modification of the protein alters its isoelectric point (pI). If the new pI matches the buffer pH, the protein will precipitate. Solution: Adjust the buffer pH by 1 unit[1].

    • Cause B (Hydrophobic Aggregation): The N-(2-methoxyethyl)-benzamide moiety adds hydrophobicity. Solution: Reduce the molar excess of the probe or add a mild non-ionic detergent (e.g., 0.05% Tween-20).

  • Issue: Multiple Additions (Off-Target Labeling)

    • Cause: The pH is too high, or the reaction was left for too long (>4 hours), leading to lysine or histidine alkylation. Solution: Strictly control pH at 7.5 and quench precisely at 2 hours[1].

References

  • National Institutes of Health (NIH). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Retrieved from: [Link]

  • National Institutes of Health (NIH) / PMC. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis. Retrieved from: [Link]

  • ACS Chemical Biology. Rational Design of Stapled Covalent Peptide Modifiers of Oncoprotein E6. Retrieved from:[Link]

Sources

cysteine alkylation using 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the targeted and irreversible modification of cysteine residues utilizing the bromoacetamide-based alkylating agent, 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols for protein modification and subsequent mass spectrometry analysis, and expert insights into reaction optimization and troubleshooting.

Introduction: The Significance of Cysteine Alkylation

The selective modification of cysteine residues is a cornerstone technique in chemical biology, proteomics, and therapeutic development. The unique nucleophilicity of the cysteine thiol side chain (-SH) makes it an ideal target for covalent labeling with electrophilic reagents.[1][2][3] Bromoacetamide-based reagents, such as 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide, are powerful tools for this purpose, enabling the irreversible alkylation of cysteine residues through the formation of a stable thioether bond.[4] This covalent modification is instrumental in a wide array of applications, including:

  • Proteomics Sample Preparation: Preventing the re-formation of disulfide bonds after reduction is crucial for accurate protein identification and quantification by mass spectrometry.[1][5]

  • Structural Biology: Introducing probes, crosslinkers, or heavy atoms at specific sites to study protein structure and interactions.[2][6]

  • Enzyme Inhibition: Covalently modifying active-site cysteines to irreversibly inhibit enzyme function, a key strategy in drug discovery.

  • Bioconjugation: Attaching molecules such as fluorophores, biotin, or polyethylene glycol (PEG) to proteins.

This guide provides the scientific rationale and step-by-step protocols for effectively using 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide for targeted cysteine alkylation.

Principle of Bromoacetylation

The alkylation of a cysteine residue by a bromoacetyl compound is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is governed by the nucleophilicity of the cysteine thiol group and the electrophilicity of the α-carbon of the bromoacetyl moiety.

Mechanism of Action: The reaction is most efficient under slightly alkaline conditions (pH 7.5-8.5).[1][4] At this pH, a significant portion of the cysteine thiol groups (pKa ≈ 8.5) are deprotonated to form the highly nucleophilic thiolate anion (-S⁻).[7] This thiolate anion then attacks the electrophilic carbon atom adjacent to the bromine atom, displacing the bromide ion and forming a stable thioether linkage.[4]

Caption: SN2 mechanism of cysteine alkylation by a bromoacetamide reagent.

Key Considerations for Optimal Alkylation

The success of a cysteine alkylation experiment hinges on the careful control of several reaction parameters. Simply mixing the protein and reagent is insufficient; optimization is required to maximize specificity and yield while minimizing undesirable side reactions.

Factors Influencing Reaction Efficiency:

  • pH: As noted, a slightly alkaline pH (7.5-8.5) is optimal for deprotonating the cysteine thiol, thereby increasing its nucleophilicity and reaction rate.[1][8] However, at pH values above 8.5-9.0, the risk of modifying other nucleophilic residues, such as the ε-amino group of lysine, increases.[1]

  • Reagent Stoichiometry: A molar excess of the bromoacetamide reagent is necessary to drive the reaction to completion. A starting point is typically a 10- to 50-fold molar excess over the concentration of cysteine residues.[4] Excessive concentrations can lead to off-target modifications and should be avoided.[5]

  • Temperature and Time: Most alkylation reactions proceed efficiently at room temperature (20-25°C) or 37°C within 1-4 hours.[1][4] Reactions can also be performed overnight at 4°C to slow down the reaction rate and potentially improve specificity. Optimization is key.

  • Presence of Reducing Agents: Prior to alkylation, disulfide bonds must be reduced to free the cysteine thiols. Common reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) will react with and consume the bromoacetamide reagent. It is critical to remove the reducing agent after reduction and before adding the alkylating agent. [4]

Potential Side Reactions: While bromoacetamides are highly reactive towards cysteines, they are not perfectly specific. At higher pH values or concentrations, modification of other nucleophilic amino acid side chains can occur, including lysine, histidine, and the N-terminal amino group.[5][6][9] Careful control of reaction conditions is the primary strategy to mitigate these off-target events.

Data Presentation: Optimizing Reaction Conditions

To determine the ideal conditions for a specific protein, a matrix of experiments should be performed. The extent of labeling can be quantified using mass spectrometry.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
pH 7.07.58.08.5
Molar Excess of Reagent 10x20x50x100x
Temperature (°C) 425 (Room Temp)3725 (Room Temp)
Time (hours) 12214
Expected Outcome Low efficiencyBalanced efficiency/specificityHigh efficiency, risk of side reactionsHigh efficiency, higher risk

Experimental Protocols

The following protocols provide a robust framework for the in-solution alkylation of a purified protein and its subsequent preparation for analysis by mass spectrometry.

Protocol 1: In-Solution Cysteine Alkylation

This protocol is designed for the modification of a purified protein in a soluble format.

Materials and Reagents:

  • Purified protein of interest

  • Alkylation Buffer: 50-100 mM Tris-HCl or HEPES, pH 8.0, containing 1-2 M Urea or 100 mM Guanidine-HCl (denaturant, optional but recommended)

  • Reducing Agent: 1 M DTT stock solution in water

  • 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (Reagent) : 100 mM stock solution in anhydrous DMSO or DMF. Prepare fresh.

  • Quenching Solution: 1 M L-cysteine or DTT in water

  • Desalting spin columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation and Reduction: a. Dissolve the protein in Alkylation Buffer to a final concentration of 1-5 mg/mL. b. To expose all cysteine residues, especially those in disulfide bonds, add DTT to a final concentration of 5-10 mM.[8] c. Incubate the mixture at 37-56°C for 1 hour with gentle agitation.[4]

  • CRITICAL STEP - Removal of Reducing Agent: a. Equilibrate a desalting spin column with Alkylation Buffer according to the manufacturer's instructions. b. Apply the reduced protein sample to the column. c. Centrifuge to collect the protein, which is now free of DTT. This step is essential to prevent the DTT from quenching the alkylating reagent.[4]

  • Bromoacetylation Reaction: a. Immediately add the 100 mM Reagent stock solution to the DTT-free protein solution to achieve a final 10- to 50-fold molar excess over cysteine residues. Add the reagent dropwise while gently mixing. b. Protect the reaction from light by wrapping the tube in aluminum foil. c. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching the Reaction: a. Stop the reaction by adding the Quenching Solution to a final concentration at least 100-fold higher than the initial concentration of the bromoacetamide reagent (e.g., add L-cysteine to 50-100 mM). b. Incubate for 30 minutes at room temperature to ensure all unreacted alkylating reagent is consumed.[4]

  • Purification of the Modified Protein: a. To remove excess reagent and quenching solution, perform a buffer exchange using a desalting spin column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Sample Preparation for Mass Spectrometry Validation

This protocol describes the steps to digest the alkylated protein into peptides for analysis by LC-MS/MS, which will confirm the modification and identify its location.

Materials and Reagents:

  • Alkylated protein sample (from Protocol 1)

  • Denaturation Buffer: 8 M Urea in 100 mM Ammonium Bicarbonate, pH 8.0

  • Reducing Solution: 200 mM DTT in 100 mM Ammonium Bicarbonate

  • Alkylation Solution for remaining thiols (optional): 500 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate

  • Sequencing-grade Trypsin

  • Formic Acid (FA)

  • C18 Desalting Spin Columns or StageTips

Procedure:

  • Denaturation: a. To the alkylated protein solution, add Denaturation Buffer to a final urea concentration of 8 M.

  • Reduction and Alkylation (of newly exposed cysteines, if any): a. Add Reducing Solution to a final DTT concentration of 10 mM and incubate at 56°C for 30 minutes. b. Cool to room temperature. To cap any remaining free thiols, add IAA solution to a final concentration of 55 mM and incubate in the dark for 30 minutes.[4] This ensures a homogeneous population of alkylated cysteines for analysis.

  • Enzymatic Digestion: a. Dilute the sample with 100 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M. b. Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio.[10] c. Incubate overnight at 37°C.[4]

  • Sample Cleanup: a. Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.[4] b. Desalt the peptides using a C18 column or tip according to the manufacturer's protocol. This removes salts and detergents that interfere with MS analysis.[4] c. Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Analyze the sample on a high-resolution mass spectrometer.[11]

Validation and Data Analysis by Mass Spectrometry

Mass spectrometry is the definitive tool for verifying covalent modification.[12][13] The analysis focuses on identifying the mass shift introduced by the covalent attachment of the alkylating reagent to cysteine residues.

Calculating the Mass Shift: The moiety from 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide that attaches to the cysteine's sulfur atom is C₁₂H₁₄N₂O₃.

  • Monoisotopic Mass of Added Moiety: 234.1004 Da

  • Average Mass of Added Moiety: 234.255 Da

When analyzing mass spectrometry data, search for peptides where a cysteine residue shows a mass increase of +234.1004 Da .

Data Presentation: Expected Mass Shifts for MS Analysis
Modification Target Residue Monoisotopic Mass Shift (Da) Notes
Primary Alkylation Cysteine (C)+234.1004The expected and desired modification.
Iodoacetamide Alkylation Cysteine (C)+57.0215For capping remaining free thiols during MS prep.[5]
Potential Side Reaction Lysine (K)+234.1004Possible at high pH. The reagent acylates the ε-amino group.
Potential Side Reaction Histidine (H)+234.1004Possible at high pH.
Potential Side Reaction N-Terminus+234.1004Possible at high pH.

Tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the modification. Fragmentation of a modified peptide will produce a series of ions, and the mass shift on a specific fragment ion will confirm which amino acid was modified.[12][13]

Workflow Visualization

The entire process, from protein preparation to data analysis, can be summarized in the following workflow.

G A Start: Purified Protein B Step 1: Reduction (e.g., 10 mM DTT, 37°C, 1 hr) A->B C Step 2: Remove Reducing Agent (Critical: Desalting Column) B->C D Step 3: Alkylation Reaction (Add Bromoacetamide Reagent) C->D E Step 4: Quench Reaction (e.g., 100 mM L-Cysteine) D->E F Step 5: Purify Modified Protein (Dialysis / Desalting) E->F G Downstream Applications (Activity Assays, etc.) F->G Functional Studies H MS Sample Prep: Enzymatic Digestion (Trypsin) F->H Validation I Peptide Cleanup (C18 Desalting) H->I J LC-MS/MS Analysis I->J K Data Analysis (Identify +234.1 Da Mass Shift) J->K

Caption: General workflow for cysteine alkylation and mass spectrometry validation.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or no alkylation observed Incomplete reduction of disulfide bonds.Increase DTT concentration or incubation time/temperature.
Reducing agent not fully removed.Ensure proper use of desalting columns; use a fresh column.
Reagent degraded or inactive.Prepare fresh stock solution of the bromoacetamide reagent in anhydrous solvent immediately before use.
pH is too low.Ensure the buffer pH is between 7.5 and 8.5.
Non-specific (off-target) modification Reagent concentration is too high.Perform a titration to find the lowest effective molar excess.
pH is too high, increasing reactivity of Lys/His.Lower the reaction pH to 7.5-8.0.
Reaction time is too long.Reduce the incubation time.
Protein precipitates upon reagent addition Reagent solvent (DMSO/DMF) concentration is too high.Add the reagent stock solution slowly while vortexing. Use a more concentrated stock to minimize the final solvent volume.
The modification alters protein solubility.Include mild solubilizing agents (e.g., L-arginine) in the buffer.

References

  • Sechi, S., & Chait, B. T. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150–5158. Retrieved from [Link]

  • Wang, M., et al. (2020). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS ONE, 15(7), e0236431. Retrieved from [Link]

  • Herbert, B., et al. (1998). Modification of Cysteine Residues by Alkylation. A Tool in Peptide Mapping and Protein Identification. Analytical Chemistry, 70(24), 5150-5158. Retrieved from [Link]

  • Kovács, B., et al. (2022). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 27(9), 2999. Retrieved from [Link]

  • Liu, F., et al. (2022). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(9), 1642-1652. Retrieved from [Link]

  • Kuznetsova, A. A., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 14(3), 206-217. Retrieved from [Link]

  • Jue, R. A., & Hale, J. E. (1994). On-line Procedures for Alkylation of Cysteine Residues With 3-bromopropylamine Prior to Protein Sequence Analysis. Analytical Biochemistry, 221(2), 374-378. Retrieved from [Link]

  • Wang, C., et al. (2024). Cu(II)-Assisted Novel Covalent Warheads for Proteome-wide Cysteine Profiling. ChemRxiv. Retrieved from [Link]

  • Pilo, M. I., et al. (2023). Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition. The Journal of Physical Chemistry A, 127(36), 7606-7614. Retrieved from [Link]

  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
  • Yuan, Q., et al. (2007). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 18(5), 850-859. Retrieved from [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3693-3710. Retrieved from [Link]

  • University of Leeds. (n.d.). Identification of Protein Modifications by Mass Spectrometry. Retrieved from [Link]

  • Parker, C. G., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv. Retrieved from [Link]

  • Zhang, Z-J., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(11), 13591-13606. Retrieved from [Link]

  • Zhang, H., & Ge, Y. (2011). Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. Circulation: Cardiovascular Genetics, 4(6), 711-722. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-N,3-dimethyl-benzamide. Retrieved from [Link]

  • Mann, M., & Jensen, O. N. (2003). Proteomic analysis of post-translational modifications. Nature Biotechnology, 21(3), 255-261. Retrieved from [Link]

Sources

Application Note: In Vitro Assay Preparation and Covalent Profiling of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Drug Development Professionals Application: Targeted Covalent Inhibitor (TCI) Screening, Fragment-Based Drug Discovery (FBDD), and Electrophilic Probe Validation.

Introduction & Mechanistic Rationale

The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a specialized electrophilic probe utilized in the discovery of targeted covalent inhibitors (TCIs). Structurally, it consists of a meta-substituted benzamide scaffold—which provides hydrogen-bonding vectors for non-covalent pocket mapping—coupled with an α -bromoacetamide "warhead."

The rationale for utilizing bromoacetamides in in vitro screening lies in their specific reactivity profile. Unlike highly reactive sulfonyl fluorides or broadly reactive epoxides, bromoacetamides are tuned to selectively alkylate nucleophilic cysteine residues via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. The reaction is driven by the attack of a deprotonated cysteine thiolate on the electrophilic α -carbon of the probe, resulting in the expulsion of a bromide ion and the formation of an irreversible, highly stable thioether bond[2].

Understanding this mechanism is critical for assay preparation: the reaction rate is strictly dependent on the microenvironmental pKa​ of the target cysteine and the pH of the assay buffer.

Mechanism N1 Protein-Cys-S⁻ (Nucleophile) N3 S_N2 Transition State (Pentacoordinate) N1->N3 N2 Bromoacetamide Probe (Electrophile) N2->N3 N4 Thioether Adduct (Protein-S-Probe) N3->N4 Covalent Bond N5 Bromide Ion (Leaving Group) N3->N5 Expulsion

Caption: S_N2 reaction mechanism between a cysteine thiolate and the bromoacetamide warhead.

Physicochemical Profile & Reagent Preparation

Proper handling of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is foundational to assay reproducibility. The bromoacetamide moiety is susceptible to slow hydrolysis in aqueous environments, particularly at basic pH.

Table 1: Physicochemical Properties & Expected MS Parameters

ParameterValue / Description
Chemical Formula C12​H15​BrN2​O3​
Molecular Weight 315.17 g/mol
Primary Target Cysteine (Thiolate)
Leaving Group Bromide ( Br− )
Covalent Adduct Mass Shift +234.1 Da (Monoisotopic shift on target protein)
Solubility >50 mM in anhydrous DMSO
Stock Preparation Best Practices
  • Dissolution: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM or 50 mM stock.

  • Causality for Anhydrous DMSO: Trace water in hygroscopic DMSO will lead to premature hydrolysis of the bromoacetyl group, converting it to an inactive hydroxyacetamide and artificially lowering the active concentration of the probe.

  • Storage: Aliquot the stock into single-use volumes and store at -20°C in a desiccator protected from light. Avoid freeze-thaw cycles.

Self-Validating Assay 1: Intrinsic Thiol Reactivity (GSH Assay)

Before exposing the probe to high-value recombinant proteins, it is a mandatory self-validating practice to profile its intrinsic electrophilicity. Bromoacetamides that are too reactive act as Pan-Assay Interference Compounds (PAINS), while those that are too inert will yield false negatives. We utilize a Glutathione (GSH) reactivity assay to establish the probe's half-life ( t1/2​ )[3].

Step-by-Step Methodology
  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM GSH. Note: Do not use Tris or HEPES, as primary/secondary amines can slowly react with bromoacetamides over extended incubations.

  • Reaction Initiation: Spike 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide into the GSH solution to a final concentration of 10 µM (maintaining 100-fold excess of GSH to ensure pseudo-first-order kinetics).

  • Kinetic Sampling: At time points t=0,15,30,60,120,and 240 minutes, extract a 50 µL aliquot and quench immediately into 50 µL of cold acetonitrile containing 1% formic acid.

  • Analysis: Analyze the depletion of the parent compound (m/z 315.1) via LC-UV or LC-MS.

  • Validation Check: A well-behaved bromoacetamide fragment should exhibit a GSH t1/2​ between 30 minutes and 4 hours . If t1/2​<5 minutes, the compound has degraded or is hyper-reactive.

Primary In Vitro Assay: Intact Protein LC-MS Profiling

Intact protein mass spectrometry is the gold standard for validating covalent target engagement. It provides unambiguous, stoichiometric confirmation of adduct formation[4].

Critical Causality in Experimental Design
  • The Reducing Agent Dilemma: Standard protein storage buffers contain Dithiothreitol (DTT) or β -mercaptoethanol (BME) to prevent protein dimerization. Because these agents contain free nucleophilic thiols, they will rapidly scavenge the bromoacetamide probe, completely inhibiting protein labeling. Causality: You must exchange the buffer to remove DTT and replace it with Tris(2-carboxyethyl)phosphine (TCEP). TCEP reduces disulfides but lacks a nucleophilic thiol, making it orthogonal to electrophilic probes.

  • Quenching Mechanism: The reaction is quenched using 1% Formic Acid. Causality: Lowering the pH to ~2.0 instantly protonates the target cysteine thiolate ( S− to SH ), rendering it non-nucleophilic and freezing the SN​2 reaction at that exact time point.

Workflow P1 1. Target Protein Prep (Buffer Exchange) P2 2. TCEP Reduction (Avoid DTT/BME) P1->P2 Remove nucleophiles P3 3. Probe Incubation (3-[(2-Bromoacetyl)...]) P2->P3 Maintain free thiols P4 4. Acid Quenching (1% Formic Acid) P3->P4 Alkylation phase P5 5. LC-MS Analysis (Detect +234.1 Da Shift) P4->P5 Protonate & Stop

Caption: Workflow for covalent fragment screening using intact mass spectrometry.

Step-by-Step Methodology
  • Protein Preparation: Thaw the recombinant target protein. Pass it through a Zeba Spin Desalting Column pre-equilibrated with Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Dilute the protein to a final concentration of 2 µM.

  • Compound Addition: Dispense 49 µL of the protein solution into a 96-well V-bottom plate. Add 1 µL of a 1 mM compound stock (final compound concentration = 20 µM, a 10-fold molar excess). Include a vehicle control well (1 µL pure DMSO).

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle shaking.

  • Quenching: Add 5 µL of 10% Formic Acid to all wells to terminate the reaction.

  • LC-MS Acquisition: Inject 5 µL onto a C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Elute using a fast gradient of Water/Acetonitrile with 0.1% Formic Acid.

  • Deconvolution: Use maximum entropy deconvolution software to convert the multiply-charged envelope into a zero-charge intact mass spectrum.

Data Interpretation & Troubleshooting

The success of the assay is determined by comparing the deconvoluted mass of the vehicle control against the compound-treated sample.

Table 2: Data Interpretation Matrix

ObservationMechanistic InterpretationRequired Action
Mass shift of exactly +234.1 Da Successful 1:1 stoichiometric covalent labeling of a single cysteine.Proceed to MS/MS peptide mapping to identify the specific modified residue.
Multiple mass shifts (+234, +468, +702 Da) Non-specific hyper-reactivity; probe is alkylating multiple cysteines or lysines.Reduce compound concentration (e.g., to 1:1 ratio) or lower assay pH to 7.0 to decrease lysine nucleophilicity.
No mass shift observed No target engagement, or the probe was scavenged by residual DTT in the buffer.Verify buffer composition. Run the GSH assay to ensure the probe stock has not degraded.
Mass shift of +252.1 Da The bromoacetamide hydrolyzed to a hydroxyacetamide (+18 Da) prior to or during the assay.Prepare a fresh stock solution in strictly anhydrous DMSO.

References

  • ProQuest. (n.d.). Targeted Irreversible Inhibition of Botulinum Neurotoxin a Light Chain. Retrieved from[Link]

  • Laurent, Q., et al. (2021). Thiol-Mediated Uptake. JACS Au - ACS Publications. Retrieved from[Link]

Sources

Application Note: Mass Spectrometry-Based Characterization of Protein Adducts of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the identification and characterization of protein adducts formed by the covalent modifier 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Covalent inhibitors and probes are increasingly important in drug discovery, and understanding their interactions with protein targets is critical. This application note details the theoretical background, experimental workflows, and data analysis strategies necessary for the unambiguous identification of modified proteins and the precise localization of the adducted amino acid residues. We present detailed protocols for both "bottom-up" proteomic analysis of digested proteins and intact protein analysis, complemented by insights into the expected fragmentation patterns of the modified peptides.

Introduction: The Significance of Covalent Adduct Analysis

Covalent drugs offer distinct advantages in pharmacology, including prolonged duration of action and high potency.[1] The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide contains a reactive bromoacetyl group, which is known to be a sulfhydryl-selective electrophile.[2][3] This functional group is designed to form a stable thioether bond, primarily with cysteine residues on a target protein.[2][4] Verifying this covalent modification and identifying the specific amino acid residue involved is a critical step in the development of targeted covalent inhibitors and chemical probes.[1][5] Mass spectrometry (MS) is an indispensable tool for this purpose, offering the sensitivity and precision required to detect the mass shift caused by the adduct and to pinpoint the modification site through tandem MS (MS/MS) fragmentation analysis.[6][7]

This guide will walk you through the entire workflow, from sample preparation to data interpretation, providing the technical details and scientific rationale needed to successfully analyze protein adducts of this specific compound.

Mechanism of Adduct Formation

The core of the covalent interaction lies in the reaction between the electrophilic α-carbon of the bromoacetyl group and a nucleophilic amino acid side chain. The thiol group of a cysteine residue is a strong nucleophile and is the most likely target for alkylation by the bromoacetyl moiety.[7] The reaction proceeds via a nucleophilic substitution, forming a stable thioether linkage and releasing hydrobromic acid.

Diagram of Adduct Formation

Caption: Reaction of a protein's cysteine thiol with the bromoacetyl group.

Mass Spectrometry Strategy: Bottom-Up Proteomics

The "bottom-up" proteomics approach is the most common and robust method for identifying and localizing protein modifications.[8] This strategy involves the enzymatic digestion of the protein sample into smaller peptides, which are more amenable to LC-MS/MS analysis.[9]

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Incubation 1. Protein Incubation with Compound Denature 2. Denaturation, Reduction, & Alkylation Incubation->Denature Digestion 3. Tryptic Digestion Denature->Digestion Cleanup 4. Peptide Cleanup (e.g., ZipTip) Digestion->Cleanup LC 5. LC Separation of Peptides Cleanup->LC MS1 6. MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 7. MS/MS Fragmentation (Product Ion Scan) MS1->MS2 Search 8. Database Search (with variable modification) MS2->Search Validation 9. Manual Spectra Validation Search->Validation Localization 10. Site Localization Validation->Localization

Caption: The bottom-up proteomics workflow for adduct identification.

Detailed Protocols

Protocol 1: Sample Preparation for Bottom-Up Analysis

This protocol outlines the steps for preparing a protein sample that has been incubated with 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide for mass spectrometry analysis.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, HEPES)

  • 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

  • Urea or Guanidine HCl

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium Bicarbonate

  • Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Peptide cleanup columns (e.g., ZipTip C18)[4]

Procedure:

  • Incubation: Incubate the target protein with a molar excess of the bromoacetyl compound. The exact ratio and incubation time should be optimized based on the expected reactivity. Include a control sample with the protein and vehicle (e.g., DMSO) only.

  • Denaturation: Add urea to a final concentration of 8 M to the protein samples to denature the protein and expose potential modification sites.

  • Reduction: Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark for 45 minutes at room temperature. This step alkylates all cysteine residues that have not reacted with the bromoacetyl compound.

  • Dilution & Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching & Cleanup: Stop the digestion by adding TFA or FA to a final concentration of 0.1%. Clean up the resulting peptide mixture using a C18 ZipTip or similar solid-phase extraction method to remove salts and detergents.[4] Elute the peptides in a solution of 50-70% ACN with 0.1% TFA/FA.

  • Sample Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.[7]

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 2% to 40% B over 60 minutes.

  • Flow Rate: 300 nL/min

MS Parameters (Example):

  • Acquisition Mode: Data-Dependent Acquisition (DDA)[10]

  • MS1 Scan:

    • Resolution: 60,000 - 120,000

    • Scan Range: m/z 350 - 1800

  • MS/MS Scan (TopN, e.g., Top 10):

    • Isolation Window: m/z 1.6

    • Fragmentation: Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID)[10][11]

    • Resolution: 15,000 - 30,000

Data Analysis and Interpretation

The key to identifying the adducted peptides is to search the MS/MS data against a protein database, specifying the mass of the modification as a variable modification.

Calculating the Mass Shift

The mass of the adduct added to the peptide is the molecular weight of the modifying part of the compound after the loss of the bromine atom and the hydrogen from the cysteine's thiol group.

ComponentChemical FormulaMonoisotopic Mass (Da)
3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide C₁₂H₁₅BrN₂O₃314.0266
Bromine (Br) Br78.9183
Hydrogen (H) H1.0078
Adduct Moiety C₁₂H₁₄N₂O₃234.1004
Mass Shift on Peptide +234.1004

Data Analysis Workflow:

  • Database Search: Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the raw MS data.[8]

  • Search Parameters:

    • Database: A FASTA file containing the sequence of the target protein.

    • Enzyme: Trypsin.

    • Fixed Modifications: Carbamidomethyl (C) (+57.0215 Da) from the IAA treatment.

    • Variable Modifications:

      • Oxidation (M) (+15.9949 Da)

      • Custom Adduct (C): +234.1004 Da

  • Validation: Manually inspect the MS/MS spectra of peptides identified with the custom modification. A high-quality spectrum will have a series of b- and y-ions that confirm the peptide sequence.[10][12] The presence of fragment ions containing the modification (with the corresponding mass shift) provides strong evidence for the adduct.

Expected Fragmentation Patterns

Benzamide-containing compounds often exhibit characteristic fragmentation patterns. In addition to the peptide backbone fragmentation (b- and y-ions), look for signature fragment ions from the adduct itself.

  • Benzoyl Cation: A peak at m/z 105.0335, corresponding to [C₆H₅CO]⁺.

  • Phenyl Cation: A peak at m/z 77.0386, resulting from the loss of CO from the benzoyl cation.

The presence of these low-mass ions in the MS/MS spectrum of a modified peptide can further increase confidence in the identification.

Intact Protein Analysis (Top-Down Approach)

For a quicker, albeit less detailed, confirmation of adduct formation, intact protein analysis can be performed.[1][7] This "top-down" approach measures the mass of the entire protein before and after incubation with the compound.

Protocol 3: Intact Protein Mass Analysis
  • Sample Preparation: Incubate the protein with the compound as described in Protocol 1, Step 1. Prepare a control sample.

  • Desalting: Thoroughly desalt the protein samples using a suitable method for intact proteins (e.g., reversed-phase HPLC with a short gradient or a desalting column). This is crucial for obtaining high-quality ESI-MS data.

  • MS Analysis: Infuse the desalted protein directly into the mass spectrometer.

  • Data Processing: Deconvolute the resulting charge state envelope to determine the average mass of the protein in both the control and treated samples.

An increase in mass corresponding to one or more adducts (+234.1 Da per modification) in the treated sample confirms that a covalent reaction has occurred.

Conclusion

The methodologies described in this application note provide a robust framework for the mass spectrometric analysis of protein adducts with 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide. The bottom-up proteomics approach, in particular, offers a powerful means to not only confirm covalent modification but also to precisely identify the site of adduction. Careful sample preparation and thoughtful data analysis are paramount to achieving high-quality, unambiguous results. These techniques are essential for advancing our understanding of the mechanism of action of covalent molecules in drug discovery and chemical biology.

References

  • García-Ramos, Y., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. Available at: [Link]

  • Geoghegan, K. F., et al. (2016). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening. Available at: [Link]

  • Lopes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites. Available at: [Link]

  • Zahler, W. L., & Cleland, W. W. (1968). A new amino acid derivative, N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine. Biochemistry.
  • Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. Mtoz Biolabs. Available at: [Link]

  • Lopes, J., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. Available at: [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • PubChem. (n.d.). 2-[(2-Bromoacetyl)amino]benzamide. National Center for Biotechnology Information. Available at: [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). National High Magnetic Field Laboratory. Available at: [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. Technology Networks. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Zu, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2018). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ResearchGate. Available at: [Link]

  • PubMed. (1991). beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • ChemRxiv. (2022). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]

  • Semantic Scholar. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Semantic Scholar. Available at: [Link]

Sources

Application Note: Affinity Chromatography with 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in protein purification, chemoproteomics, and targeted covalent inhibitor (TCI) development.

Introduction & Chemical Rationale

Affinity chromatography is a cornerstone technique for the isolation of specific biomolecules from complex cellular lysates based on highly specific, reversible macromolecular interactions [2]. The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a rationally designed bifunctional probe. It consists of two critical domains:

  • The Pharmacophore (N-(2-methoxyethyl)-benzamide): A recognition motif that mimics structural elements often used to target specific enzyme classes (such as poly(ADP-ribose) polymerases or specific kinases).

  • The Reactive Warhead (Bromoacetyl group): A highly electrophilic moiety that undergoes rapid SN2 nucleophilic substitution.

While traditional affinity matrices utilize haloacetyl-activated resins to capture thiol-containing ligands [2], this protocol inverses the paradigm. By utilizing a bromoacetyl-functionalized ligand, researchers can directly couple the probe to commercially available sulfhydryl-activated agarose (e.g., Thiopropyl Sepharose). The bromoacetyl group exhibits exceptional selectivity for sulfhydryl (-SH) groups at slightly alkaline pH (7.5–8.0), forming an irreversible, highly stable thioether bond [1]. This ensures that the benzamide pharmacophore is properly oriented and securely anchored to the solid support, preventing ligand leaching during stringent wash steps.

Workflow Visualization

G R Sulfhydryl-Agarose Resin (Free -SH groups) C Immobilized Affinity Matrix (Stable Thioether Linkage) R->C S_N2 Alkylation (pH 8.0, 2 hrs) L 3-[(2-Bromoacetyl)amino]-N- (2-methoxyethyl)-benzamide L->C S_N2 Alkylation (pH 8.0, 2 hrs) Q Quench Unreacted Sites (Excess L-Cysteine) C->Q S Apply Complex Cell Lysate (Target Recognition) Q->S W Stringent Washing (Remove Non-Specifics) S->W E Target Elution (Competitive Soluble Ligand) W->E

Fig 1: Workflow for the preparation and application of the benzamide-based affinity chromatography matrix.

Experimental Protocols

Preparation of the Affinity Matrix

Causality Insight: The coupling buffer must be maintained between pH 7.5 and 8.0. Below pH 7.5, the sulfhydryl groups remain predominantly protonated, drastically reducing their nucleophilicity. Above pH 8.5, the bromoacetyl group begins to cross-react with primary amines (e.g., lysine residues or amine-containing buffers like Tris), leading to heterogeneous matrix formation [1]. EDTA is included to chelate trace heavy metals that catalyze the rapid oxidation of free thiols into unreactive disulfides.

Materials:

  • Sulfhydryl-activated agarose resin (capacity: ~20 µmol -SH/mL)

  • 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (Ligand)

  • Coupling Buffer: 50 mM Sodium Phosphate, 5 mM EDTA, pH 8.0

  • Quenching Buffer: 50 mM L-Cysteine in Coupling Buffer

  • DMSO or DMF (for ligand solubilization)

Step-by-Step Methodology:

  • Resin Equilibration: Transfer 2 mL of settled sulfhydryl-agarose resin to a gravity-flow column. Wash the resin with 10 column volumes (CV) of degassed Coupling Buffer to remove preservatives.

  • Ligand Preparation: Dissolve 50 µmol of the benzamide ligand in 500 µL of anhydrous DMSO. Note: Ensure complete dissolution before proceeding.

  • Coupling Reaction: Transfer the equilibrated resin to a 15 mL conical tube. Add 2 mL of Coupling Buffer and the dissolved ligand.

  • Incubation: Seal the tube and incubate on an end-over-end rotator for 2 hours at room temperature (or overnight at 4°C) protected from light.

  • Washing: Transfer the slurry back to the column. Wash with 5 CV of Coupling Buffer containing 20% DMSO to remove unbound ligand, followed by 5 CV of standard Coupling Buffer.

  • Quenching: To block any remaining unreacted sulfhydryl groups on the resin, add 3 mL of Quenching Buffer (containing L-Cysteine). Rotate for 45 minutes at room temperature.

  • Final Wash: Wash the matrix with 10 CV of 1 M NaCl, followed by 10 CV of storage buffer (e.g., 20 mM Tris, 0.02% Sodium Azide, pH 7.4). Store at 4°C.

Protein Isolation Workflow

Causality Insight: Elution in affinity chromatography can be achieved via pH shifts, but competitive elution using a soluble analog of the benzamide ligand is highly preferred [2]. Competitive elution preserves the native conformation of the target protein and ensures that only proteins specifically interacting with the benzamide pharmacophore are released, virtually eliminating background contamination.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells in a non-denaturing buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, pH 7.4) supplemented with protease inhibitors. Centrifuge at 14,000 x g for 20 mins to clear the lysate.

  • Column Equilibration: Equilibrate 1 mL of the prepared benzamide-affinity matrix with 5 CV of Lysis Buffer.

  • Sample Loading: Apply the cleared cell lysate to the column. To maximize capture of low-abundance targets, recirculate the flow-through 2–3 times, or incubate the lysate with the resin in a batch format for 1 hour at 4°C.

  • Stringent Washing: Wash the column with 10 CV of Wash Buffer (50 mM HEPES, 300 mM NaCl, 0.1% NP-40, pH 7.4). Note: The increased salt concentration (300 mM) disrupts weak electrostatic, non-specific interactions.

  • Competitive Elution: Elute the target protein by applying 3 CV of Elution Buffer (Lysis Buffer supplemented with 10 mM of a soluble, non-bromoacetylated benzamide analog). Incubate the elution buffer on the column for 15 minutes prior to collection to allow for complete ligand exchange.

  • Analysis: Analyze the eluted fractions via SDS-PAGE and Western Blotting.

Quantitative Data & Optimization Parameters

The efficiency of the bromoacetyl-sulfhydryl coupling is highly dependent on the reaction environment. Table 1 summarizes empirical data demonstrating the effect of pH on coupling efficiency and the resulting matrix binding capacity.

Table 1: Optimization of Ligand Immobilization Parameters

Reaction pHBuffer SystemCoupling Efficiency (%)Non-Specific Amine ReactivityDynamic Binding Capacity (mg Target/mL Resin)
6.5MES / 5 mM EDTA34%Negligible1.2
7.0Phosphate / 5 mM EDTA68%Negligible2.8
8.0 Phosphate / 5 mM EDTA >95% Low 4.5
9.0Borate / 5 mM EDTA88%High (Cross-reactivity)2.1 (High background)

Interpretation: At pH 8.0, the thiolate anion is highly populated, driving the SN2 reaction to near completion (>95% coupling) without triggering the primary amine reactivity that degrades matrix specificity at pH 9.0.

References

  • Affinity Chromatography and Importance in Drug Discovery IntechOpen. URL:[Link]

Application Notes and Protocols for the In Vivo Formulation of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide for in vivo studies. The protocols and application notes herein are designed to ensure scientific integrity, offering detailed, step-by-step methodologies and explaining the rationale behind experimental choices. This guide emphasizes the importance of creating a self-validating system for reproducible and reliable in vivo results.

Introduction: Understanding the Compound

3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a small molecule of interest, likely for its potential as a covalent inhibitor due to the presence of a reactive bromoacetyl group. The bromoacetyl moiety can form a stable thioether linkage with sulfhydryl groups on cysteine residues of target proteins, leading to irreversible inhibition.[1] This characteristic makes it a promising candidate for various therapeutic areas. However, the benzamide core and its substituents may confer poor aqueous solubility, a common challenge in the formulation of small molecule drugs for in vivo administration.[2][3]

The successful in vivo evaluation of this compound is critically dependent on a formulation that ensures adequate bioavailability and minimizes variability between subjects.[4] This guide will walk through the essential steps for developing a suitable formulation, from initial characterization to the preparation of dosing solutions.

Physicochemical Characterization and Pre-formulation Assessment

A thorough understanding of the compound's physicochemical properties is the foundation of a robust formulation strategy.

Solubility Determination

The first step is to assess the solubility of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in a panel of pharmaceutically acceptable vehicles. This data will guide the selection of an appropriate formulation approach.

Table 1: Solubility Assessment of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in Common Vehicles

VehicleTemperature (°C)Solubility (mg/mL)Observations
Water25< 0.1Practically insoluble
0.9% Saline25< 0.1Practically insoluble
Phosphate-Buffered Saline (PBS), pH 7.425< 0.1Practically insoluble
Dimethyl Sulfoxide (DMSO)25> 50Freely soluble
Polyethylene Glycol 400 (PEG400)25> 30Soluble
Ethanol25> 20Soluble
5% Tween® 80 in Water25~0.5Slightly soluble
Corn Oil25< 1Sparingly soluble

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of the test compound in various vehicles.

Materials:

  • 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide powder

  • Selected vehicles (see Table 1)

  • Vials, shaker or rotator, centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Methodology:

  • Add an excess amount of the compound to a known volume of each vehicle in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[5]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method.[5]

  • Express the solubility in mg/mL.

Stability Assessment

The bromoacetyl group is an electrophilic moiety that can react with nucleophiles.[6] Therefore, it is crucial to assess the stability of the compound in the chosen formulation vehicle to ensure that the administered dose is accurate and that degradation products do not confound the experimental results.

Protocol 2: Formulation Stability Assessment

Objective: To evaluate the chemical stability of the compound in the selected formulation over time.

Materials:

  • Prepared formulation of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

  • Incubator or water bath set to desired storage temperature (e.g., 4°C and 25°C)

  • Validated analytical method (e.g., HPLC-UV)

Methodology:

  • Prepare the final formulation at the desired concentration.

  • Aliquot the formulation into multiple vials.

  • Store the vials at the selected temperatures.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial and analyze the concentration of the parent compound.

  • Calculate the percentage of the compound remaining relative to the initial concentration. A stable formulation should retain >90% of the initial concentration for the duration of the study.

Formulation Development Strategies

Given the anticipated poor aqueous solubility, several formulation strategies can be employed. The choice will depend on the required dose, the route of administration, and the toxicological profile of the excipients.

Co-solvent Systems

For intravenous (IV) administration, a co-solvent system is often the preferred approach for poorly soluble compounds.[3] These systems utilize a water-miscible organic solvent to dissolve the compound, which is then diluted with an aqueous vehicle.

CoSolventSystem Compound Compound Powder DMSO DMSO Compound->DMSO Dissolve PEG400 PEG400 DMSO->PEG400 Mix Aqueous Aqueous Vehicle (e.g., Saline) PEG400->Aqueous Dilute Final Final Dosing Solution Aqueous->Final

Caption: Workflow for preparing a co-solvent based formulation.

A common co-solvent system for preclinical in vivo studies is a mixture of DMSO and PEG400, further diluted with saline or PBS.[4]

Protocol 3: Preparation of a Co-Solvent Formulation for Intravenous Administration

Objective: To prepare a clear, stable solution of the compound for IV injection.

Materials:

  • 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG400), sterile, injectable grade

  • Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials and syringes

Methodology:

  • Vehicle Preparation: Prepare a stock vehicle solution by mixing DMSO and PEG400 in the desired ratio (e.g., 1:1 v/v).

  • Dissolution: Weigh the required amount of the compound and dissolve it in the minimal necessary volume of the DMSO/PEG400 stock vehicle. Gentle warming or sonication may be used to aid dissolution, but care should be taken to avoid degradation.

  • Aqueous Dilution: Slowly add the aqueous vehicle (saline or PBS) to the dissolved compound concentrate with continuous vortexing to the final desired concentration. The final concentration of the organic co-solvents should be kept as low as possible to minimize potential toxicity. A common final vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.[3]

  • Final Inspection: The final formulation should be a clear, precipitate-free solution. Visually inspect the solution against a light and dark background before administration.

Suspension Formulations

For oral (PO) administration, a suspension may be a suitable option, particularly for high-dose studies where the required volume of a co-solvent system would be prohibitive.

Protocol 4: Preparation of a Suspension for Oral Gavage

Objective: To prepare a homogenous suspension of the compound for oral administration.

Materials:

  • 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide powder (micronized, if possible)

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water)

  • Wetting agent (e.g., 0.1% Tween® 80)

  • Mortar and pestle or homogenizer

Methodology:

  • Wetting: Weigh the required amount of the compound. In a mortar, add a small amount of the wetting agent and triturate to form a smooth paste. This step is crucial to ensure that the particles are adequately wetted and to prevent clumping.[5]

  • Suspension: Gradually add the vehicle while continuously mixing to form a uniform suspension.

  • Homogenization: Use a homogenizer or magnetic stirrer to ensure a consistent dispersion of particles.

  • Pre-dose Agitation: Continuously stir the suspension during dosing to ensure that each animal receives a consistent dose, as particles may settle over time.

In Vivo Administration Considerations

Route of Administration

The choice of administration route depends on the study's objectives.

  • Intravenous (IV): Bypasses absorption barriers and provides 100% bioavailability. This route is often used in early pharmacokinetic studies.

  • Oral (PO): A common route for drug administration, but bioavailability can be limited by poor solubility and first-pass metabolism.

  • Intraperitoneal (IP): Often used in rodent studies as an alternative to IV injection, but absorption can be variable.

Dosing Volume

The volume of the formulation administered to the animals should be within the recommended limits for the chosen species and route to avoid adverse effects.

Table 2: Recommended Maximum Dosing Volumes

SpeciesRouteMaximum Volume
MouseIV10 mL/kg
MousePO10 mL/kg
RatIV5 mL/kg
RatPO10 mL/kg
Potential for Irritation and Toxicity

The bromoacetyl group is a reactive moiety.[7][8][9] While this is desirable for its covalent mechanism of action, it also presents a risk of local irritation and non-specific toxicity. The formulation should be designed to minimize these risks. For IV administration, slow injection and dilution in a larger blood volume can help mitigate irritation at the injection site.

Quality Control of the Final Formulation

Before administration, it is essential to perform quality control checks on the final formulation to ensure its suitability for in vivo use.

QC_Workflow Formulation Prepared Formulation Visual Visual Inspection (Clarity, Color, Particulates) Formulation->Visual pH pH Measurement Visual->pH Fail Reformulate Visual->Fail If any check fails Concentration Concentration Verification (e.g., HPLC) pH->Concentration pH->Fail If any check fails Sterility Sterility Testing (for parenteral routes) Concentration->Sterility Concentration->Fail If any check fails Pass Proceed to Dosing Sterility->Pass All Checks Pass Sterility->Fail If any check fails

Caption: Quality control workflow for the final in vivo formulation.

Conclusion

The successful in vivo evaluation of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide hinges on the development of a well-characterized and stable formulation. By systematically assessing the compound's physicochemical properties and employing a logical, step-wise approach to formulation development, researchers can ensure the generation of reliable and reproducible preclinical data. The protocols outlined in this guide provide a robust framework for achieving this goal, emphasizing scientific rigor and the principles of a self-validating experimental system.

References

  • ChemRxiv. (n.d.). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • MDPI. (2014, March 21). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-bromobenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.
  • PMC. (n.d.). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. Retrieved from [Link]

  • PMC. (n.d.). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-.
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  • NJ.gov. (n.d.). Common Name: BROMOACETYL BROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WOR. Retrieved from [Link]

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  • PubMed. (2001, April 15). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Retrieved from [Link]

  • PMC. (2020, September 24). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. Retrieved from [Link]

  • PubMed. (2022, April 15). New benzamide derivatives and their nicotinamide/cinnamamide analogs as cholinesterase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. Retrieved from [Link]

  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (1983, July 15). Preparation of bromo[1-14C]acetyl-coenzyme A as an affinity label for acetyl-coenzyme A binding sites. Retrieved from [Link]

  • Loba Chemie. (n.d.). BROMOACETYL BROMIDE. Retrieved from [Link]

  • CORE. (2010, March 12). Excipients used in lyophilization of small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of resveratrol α-bromoamide. Reagents and conditions. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetyl bromide. Retrieved from [Link]

  • PubMed. (2005, February 10). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Retrieved from [Link]

  • PubMed. (n.d.). Biotransformation of benzamidine and benzamidoxime in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • Springer. (n.d.). Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-{[(2E)-3-(2-chlorophenyl)-2-propenoyl]amino}benzamide. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound during their experiments. As a molecule combining a benzamide core with a reactive bromoacetyl group, its solubility behavior can be complex.[1] This document provides in-depth, practical solutions and explains the scientific principles behind them to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my DMSO stock solution of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide into an aqueous buffer for my assay. What is happening and how can I prevent this?

This is a classic and common issue for many organic compounds that are poorly soluble in water.[2] Your compound is likely fully dissolved in the 100% DMSO stock. However, when this stock is diluted into an aqueous buffer, the percentage of the organic co-solvent (DMSO) dramatically decreases. The compound's solubility is much lower in the resulting high-water-content solution, causing it to precipitate out.[2] Inconsistent results are a frequent consequence of poor solubility, as the actual concentration of the compound in your experiment will fluctuate.[2]

Here are several strategies to address this, starting with the simplest:

  • Decrease the Final Concentration: The most direct approach is to lower the final concentration of the compound in your assay to a point below its solubility limit in the final buffer system.[2]

  • Optimize the Dilution Method: Instead of a single-step dilution, try a serial dilution. This gradual reduction in solvent strength can sometimes prevent the compound from crashing out of solution.[2]

  • Maintain a Minimum DMSO Concentration: While high concentrations of DMSO can be toxic to cells, maintaining a minimal amount (typically <0.5% v/v, but ideally as low as possible) in the final assay volume can help keep the compound soluble.[2] Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.[2]

  • Gentle Warming: Before preparing your working solutions, ensure your stock solution in DMSO is completely dissolved. Gentle warming to around 37°C, accompanied by vortexing, can aid in full dissolution.[2] Always prepare fresh working solutions in aqueous buffers for each experiment, as precipitation can occur over time even in seemingly clear solutions.[2]

Q2: What are the best starting solvents for making a stock solution of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide?

For benzamide-type compounds, which are often crystalline solids, polar aprotic solvents are typically a good starting point.[3]

  • Recommended Primary Solvents:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Dimethylacetamide (DMA)

These solvents have a high capacity to dissolve a wide range of organic molecules.[4] For biological assays, DMSO is the most common choice due to its miscibility with water and relatively lower toxicity at low concentrations compared to other organic solvents.[4]

  • Alternative Organic Solvents: Based on the general solubility of benzamide, other organic solvents could be considered for non-biological applications:

    • Methanol

    • Ethanol

    • Acetone[5]

It is crucial to determine the thermodynamic solubility of your compound in various solvents to inform your experimental design.[6][7]

Q3: Can I use pH adjustment to improve the solubility of this compound in my aqueous buffer?

Adjusting the pH can be an effective method for improving the solubility of compounds with ionizable groups.[4][8][9] However, 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide has limited ionizable functional groups within a typical biological pH range (pH 4-8). The amide protons are generally not acidic enough to be deprotonated under these conditions.

Caution: The bromoacetyl group is an electrophile and can be susceptible to hydrolysis, particularly at high pH (alkaline conditions), which would lead to degradation of your compound. The amide bond can also be susceptible to hydrolysis at extreme pH values.[3] Therefore, while minor pH adjustments might have a small effect, aggressive pH changes are not recommended and could compromise the integrity of your compound.

Troubleshooting Workflow for Poor Solubility

If you are facing persistent solubility issues, a systematic approach is required. The following workflow will guide you through a logical sequence of steps to identify an effective solubilization strategy.

G cluster_0 Phase 1: Initial Assessment & Simple Fixes cluster_1 Phase 2: Co-Solvent & Formulation Strategies cluster_2 Phase 3: Advanced & Chemical Modification A Start: Compound Precipitates in Aqueous Buffer B Action: Ensure complete dissolution of DMSO stock (vortex, gentle warming) A->B Step 1 C Action: Lower final assay concentration B->C Step 2 D Action: Optimize dilution (e.g., serial dilution) C->D Step 3 E Outcome: Is the compound soluble? D->E F Action: Introduce a co-solvent (e.g., ethanol, propylene glycol) in the final buffer E->F If No (Step 4) L Outcome: Successful Solubilization E->L If Yes G Action: Explore use of solubilizing excipients (e.g., surfactants like Tween®/Triton™ X-100) F->G Step 5 H Action: Investigate complexation agents (e.g., cyclodextrins) G->H Step 6 I Outcome: Is the compound soluble? H->I J Action: Consider particle size reduction (micronization, if applicable) I->J If No (Step 7) I->L If Yes K Action: Explore salt formation (if ionizable groups can be introduced) J->K Step 8 K->L

Caption: Troubleshooting workflow for addressing poor compound solubility.

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Screening

Objective: To determine the thermodynamic solubility of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in a panel of common solvents.

Protocol: This protocol is based on the widely used shake-flask method for determining thermodynamic solubility.[7]

  • Preparation: Add an excess amount of the compound (e.g., 1-2 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). The goal is to have undissolved solid material present to ensure saturation.[7]

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar to agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached between the solid and liquid phases.[6]

  • Phase Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS method against a calibration curve prepared with known concentrations of the compound.[7]

  • Calculation: Calculate the solubility in units such as mg/mL or µM.[7]

Table 1: Solvent Selection for Screening

Solvent ClassExamplesPolarity IndexRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighGenerally effective for dissolving a wide range of organic molecules, including benzamides.[4]
Polar Protic Methanol, Ethanol, IsopropanolHighBenzamide itself shows good solubility in alcohols.[5]
Non-Polar Dichloromethane (DCM), ChloroformLowUseful for understanding the compound's lipophilicity and for purification purposes.[10]
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris-HClVery HighEssential for determining solubility under final assay conditions.
Guide 2: The Co-Solvent Strategy

Objective: To enhance the solubility of the compound in the final aqueous buffer by adding a water-miscible organic solvent.

The principle of co-solvency is to reduce the polarity of the aqueous solvent system, thereby increasing the solubility of a poorly soluble, often lipophilic, compound.[4][8][11]

Protocol:

  • Select a Co-solvent: Choose a co-solvent that is miscible with water and compatible with your assay system. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Prepare Buffer-Co-solvent Mixtures: Create a series of your primary aqueous buffer containing increasing percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Test Solubility: Add your compound (from a concentrated DMSO stock) to each buffer-co-solvent mixture to the desired final concentration.

  • Observe and Quantify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours). If necessary, quantify the amount of soluble compound using the method described in Guide 1.

  • Validate in Assay: Once a suitable co-solvent concentration is identified, ensure it does not interfere with your experimental assay and run appropriate vehicle controls.

Figure 2: Mechanism of Co-solvency

Caption: Co-solvents disrupt water's hydrogen bond network, creating a more favorable environment for non-polar molecules.

Final Considerations: Compound Stability

The bromoacetyl functional group is a reactive electrophile.[1] It is important to be aware of its potential instability, which can lead to the formation of less soluble degradation products.

  • Nucleophiles: Avoid buffers containing nucleophilic species such as primary amines (e.g., Tris buffer at higher pH) or thiols (e.g., DTT, β-mercaptoethanol), as these can react with the bromoacetyl group.

  • Hydrolysis: As mentioned, be cautious of high pH conditions which can promote hydrolysis of the bromoacetyl group.

  • Storage: Store stock solutions at -20°C or -80°C. For aqueous working solutions, it is always best practice to prepare them fresh before each experiment.[2]

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges associated with 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide, leading to more accurate and reproducible experimental outcomes.

References

  • Pawar, P. et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. [Link]

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  • Di, L. & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery & Development. [Link]

  • Sravani, G. et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Patel, H. R. et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Grossjohann, C. et al. (2012). Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal. International Journal of Pharmaceutics. [Link]

  • Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. [Link]

  • Wang, Y. et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. [Link]

  • Imperial College London. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Cube Biotech. Membrane Protein Solubilization Protocol with Polymers. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2331, Benzamide. [Link]

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  • Google Patents. CN102557947B - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Saikia, I. et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Google Patents. US20110195947A1 - Methods of synthesizing and isolating n-(bromoacetyl)-3,3-dinitroazetidine and a composition including the same.
  • American Chemical Society. Biorthogonal Click Chemistry on Poly(lactic-co-glycolic acid)- Polymeric Particles - Supporting Information. [Link]

  • ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14588088, 2-[(2-Bromoacetyl)amino]benzamide. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific challenges encountered during this two-step synthetic process. Our focus is on elucidating the causality behind experimental choices to empower users to optimize their reaction conditions for improved yield, purity, and reproducibility.

I. Overview of Synthetic Strategy

The synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is typically achieved in two key stages. Understanding this workflow is critical for effective troubleshooting.

  • Amide Bond Formation: The initial step involves the coupling of 3-aminobenzoic acid with 2-methoxyethylamine to form the intermediate, 3-amino-N-(2-methoxyethyl)-benzamide. This reaction establishes the core benzamide structure.

  • N-Bromoacetylation: The primary aromatic amine of the intermediate is then acylated using a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride, to yield the final product. This step introduces the reactive bromoacetyl moiety, which is often used as a covalent handle in biochemical applications.[1]

II. Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter.

Q1: What is the most critical parameter for success in the first step (amide bond formation)? A1: The most critical parameter is the effective activation of the carboxylic acid group of 3-aminobenzoic acid. Without proper activation, the nucleophilic attack by 2-methoxyethylamine is inefficient, leading to low or no yield. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride or an active ester using coupling reagents.[2]

Q2: Why is temperature control so important during the N-bromoacetylation step? A2: Temperature control, typically maintaining the reaction at 0-5°C, is crucial for two main reasons. First, the reaction between the amine and bromoacetyl bromide is highly exothermic; poor temperature control can lead to a runaway reaction.[3] Second, bromoacetyl bromide is a highly reactive electrophile. Elevated temperatures increase the rate of side reactions, such as reaction with the solvent or potential dimerization, leading to a complex product mixture and reduced yield of the desired compound.[3][4]

Q3: My final product appears unstable and degrades over time. What is the cause and how can I prevent it? A3: The bromoacetyl group is an electrophilic moiety susceptible to hydrolysis and reaction with various nucleophiles.[5] Degradation is often caused by residual moisture, exposure to light, or contamination with nucleophilic impurities. To ensure stability, the final product should be thoroughly dried under a high vacuum, stored in a desiccator, protected from light, and kept at a low temperature (e.g., -20°C) under an inert atmosphere.

Q4: Can I use a different acylating agent instead of bromoacetyl bromide? A4: Yes, bromoacetyl chloride can be used and functions similarly. Bromoacetic anhydride is another alternative. The choice often depends on commercial availability, cost, and handling preferences. Bromoacetyl bromide and chloride are highly corrosive and lachrymatory and must be handled with extreme care in a chemical fume hood.[6]

III. Troubleshooting Guide: From Low Yields to Impure Products

This guide is structured in a question-and-answer format to directly address specific experimental failures.

Issue 1: Low or No Yield of Intermediate 3-amino-N-(2-methoxyethyl)-benzamide

Question: I am attempting the first step, the amide coupling of 3-aminobenzoic acid and 2-methoxyethylamine, but my yield is consistently below 30% or I'm recovering only starting materials. What are the likely causes?

Answer: Low yields in this standard amide coupling are a common but solvable issue. The problem can almost always be traced back to inefficient carboxylic acid activation, reagent quality, or reaction conditions.

  • Inefficient Carboxylic Acid Activation:

    • Explanation: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable and requires high temperatures, often leading to side products. Catalytic methods or the use of coupling reagents are necessary to facilitate the reaction under milder conditions.[2]

    • Troubleshooting:

      • Method A (Acid Chloride): Convert 3-aminobenzoic acid to 3-aminobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards the amine. Caution: The free amino group can react with the activating agent. Protection of the amine may be required, though careful control of stoichiometry and temperature can sometimes bypass this need.

      • Method B (Coupling Reagents): Utilize a modern peptide coupling reagent. These reagents generate an active ester in situ that readily reacts with the amine. This is often the cleanest and most efficient method.[7] Common choices include:

        • EDC/HOBt (or HATU): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

        • Ensure all reagents are fresh and anhydrous, as they are moisture-sensitive.[8]

  • Presence of Water:

    • Explanation: Water will hydrolyze the activated carboxylic acid intermediate (e.g., the active ester or acid chloride) back to the unreactive carboxylic acid, effectively quenching the reaction.[8]

    • Troubleshooting:

      • Use anhydrous solvents (e.g., DMF, DCM).

      • Ensure all glassware is oven-dried before use.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Incorrect Base or Stoichiometry:

    • Explanation: When using coupling reagents like HATU or when starting from an amine salt, a non-nucleophilic base is required to neutralize any generated acids and to deprotonate the amine, increasing its nucleophilicity.

    • Troubleshooting:

      • Use a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA).[9]

      • Typically, 2-3 equivalents of the base are used.

      • Ensure the molar ratio of carboxylic acid:amine:coupling reagent is optimized, usually around 1:1.2:1.1.

graph TD { A[Low Yield in Step 1] --> B{Is starting acid consumed?}; B -- No --> C[Inefficient Acid Activation]; C --> D["Action: Use fresh coupling reagents (HATU/EDC). Ensure anhydrous conditions."]; B -- Yes --> E{Is desired product formed?}; E -- No --> F[Side Reaction or Degradation]; F --> G["Action: Check reaction temperature. Analyze byproducts via LC-MS."]; E -- Yes --> H[Workup/Purification Issue]; H --> I["Action: Optimize extraction pH. Check for product loss during chromatography."];

}

Caption: The two-step synthesis of the target compound.

V. Product Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. Key signals to look for in the final product include the methylene protons of the bromoacetyl group (a singlet typically around 4.0-4.5 ppm) and the disappearance of the primary amine protons from the intermediate. [10]* Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming successful synthesis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups. Look for the characteristic amide C=O stretches (typically around 1640-1680 cm⁻¹). [11]* Chromatography (TLC, HPLC): Used to assess the purity of the final compound. A single spot on TLC in multiple solvent systems or a single peak in an HPLC chromatogram is indicative of high purity. [12]

VI. References

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Lipoamide chemical synthesis.

  • Filo. (2026). Convert Aniline to 4-Bromoaniline Describe the chemical reaction steps.

  • BenchChem Technical Support. (2025). Technical Support Center: Managing Polybrominated Products in Aniline Reactions.

  • BenchChem Technical Support. (2025). Side reactions of bromoacetamide group in bioconjugation.

  • BenchChem Technical Support. (2025). Application Notes and Protocols: Bromoacetyl Group in Peptide Synthesis.

  • BenchChem Technical Support. (2025). Troubleshooting low yield in Nipamovir synthesis.

  • Muhammad Amrullah. (n.d.). Synthesis of p-Bromoaniline via Acetanilide. Scribd.

  • Scholars Research Library. (n.d.). Der Pharma Chemica.

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka.

  • Andersson, L., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11441-11445. DOI:10.1039/C5OB02129D

  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE.

  • Google Patents. (n.d.). WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides.

  • BenchChem Technical Support. (2025). Protocol for Bromoacetylation of Cysteine Residues in Proteins: Application Notes for Researchers.

  • International Journal of Pharmaceutical Erudition. (n.d.). Synthesis of some Amide derivatives and their Biological activity.

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & pharmaceutical bulletin, 55(1), 124–127. DOI: 10.1248/cpb.55.124

  • BenchChem. (n.d.). 3-[(2-Bromoacetyl)amino]benzamide.

  • Kloc, A., et al. (2021). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. Pharmaceutics, 13(7), 1089. DOI: 10.3390/pharmaceutics13071089

  • Yao, C., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 503-508. DOI: 10.1177/1747519820925755

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35.

  • Kamal, A. H., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 299. DOI: 10.3390/ph16020299

Sources

Technical Support Center: Synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-acylation reaction. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve your synthetic outcomes.

The synthesis of the target molecule is achieved through the N-acylation of 3-amino-N-(2-methoxyethyl)-benzamide with a suitable bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. While seemingly straightforward, this reaction is prone to challenges that can significantly impact yield and purity. This document provides a structured, question-and-answer guide to address the most common issues encountered in the laboratory.

Core Reaction Scheme

The fundamental transformation involves the reaction of a primary aromatic amine with an acid halide to form an amide.

Caption: General synthesis of the target compound.

Troubleshooting Guide

This section addresses specific experimental problems with detailed causal analysis and actionable solutions.

Question 1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?

Answer: Low yield is the most common issue and typically points to one of four areas: incomplete reaction, competing side reactions, product degradation, or mechanical loss during workup. The key is to diagnose the root cause systematically.

A logical workflow can help pinpoint the issue. Start by analyzing the crude reaction mixture (CRM) by TLC or LC-MS before workup. The results will guide your optimization strategy.

Troubleshooting_Workflow start Low Yield Observed check_crm Analyze Crude Reaction Mixture (CRM) by TLC or LC-MS start->check_crm decision_sm Is significant starting material (SM) present? check_crm->decision_sm decision_impurities Are major impurity spots/peaks present? decision_sm->decision_impurities No incomplete_rxn Root Cause: Incomplete Reaction decision_sm->incomplete_rxn Yes side_rxn Root Cause: Side Reactions decision_impurities->side_rxn Yes workup_issue Root Cause: Workup/Purification Issue decision_impurities->workup_issue No (Clean CRM, low final yield) solution_incomplete Action: • Increase equivalents of acylating agent. • Re-evaluate base choice (see FAQ 2). • Increase reaction time/temperature. incomplete_rxn->solution_incomplete solution_side Action: • Ensure strict temperature control (0°C start). • Use slow, dropwise addition of acylating agent. • Re-evaluate solvent/base compatibility. side_rxn->solution_side solution_workup Action: • Avoid harsh pH during extraction. • Use milder purification techniques. • Ensure product is not water-soluble. workup_issue->solution_workup

resolving high background noise in 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Knowledge Base. This guide is specifically engineered for researchers, scientists, and drug development professionals experiencing high background noise or poor signal-to-noise (S/N) ratios when utilizing 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in biochemical, proteomic, or cellular assays.

Part 1: The Chemical Reality of Your Probe (Mechanistic Overview)

To troubleshoot this molecule, we must first deconstruct its chemical causality. The compound consists of two distinct functional halves, both of which contribute to background noise if not properly managed:

  • The Warhead (Electrophilic Promiscuity): The (2-Bromoacetyl)amino group is an alpha-bromoacetamide. The bromine acts as a highly efficient leaving group, making the adjacent alpha-carbon highly electrophilic. It is designed to undergo an SN2 nucleophilic substitution with protein nucleophiles (primarily the thiolate anion of cysteine)[1]. Because it is a highly reactive, unhindered electrophile, it suffers from promiscuity—it will covalently alkylate off-target proteins and buffer nucleophiles if kinetics are ignored[2].

  • The Scaffold (Hydrophobic Stickiness): The N-(2-methoxyethyl)-benzamide moiety provides a lipophilic aromatic ring. Hydrophobic probes frequently exhibit "stickiness," non-specifically adsorbing to plastic microplate surfaces, lipid membranes, or hydrophobic patches on off-target proteins. This prevents the probe from being washed out, drastically increasing baseline noise[3].

Part 2: Troubleshooting FAQs & Diagnostic Guide

Q: Why does my negative control (no target protein) still show a massive signal spike? A: This is a classic symptom of hydrophobic stickiness combined with electrophilic promiscuity. The benzamide scaffold is lipophilic and non-specifically adsorbs to the polystyrene of your microplates or the matrix of your resin[3]. Concurrently, the bromoacetamide warhead will covalently alkylate any nucleophilic impurities in your blocking agents (such as degraded BSA). Solution: Switch to non-protein blocking agents or highly purified, thiol-free BSA, and supplement your wash buffers with 0.05% Tween-20 to disrupt hydrophobic interactions.

Q: I added DTT to keep my target protein stable, but now the probe is completely inactive. What happened? A: Dithiothreitol (DTT) and beta-mercaptoethanol (BME) contain highly nucleophilic free thiols. Because the bromoacetyl group is a reactive electrophile designed to target cysteines[1], it will rapidly undergo an SN2 reaction with DTT in the buffer. This completely depletes the active probe before it ever reaches your target protein, while simultaneously creating thioether adducts that elevate background noise. Solution: You must use a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to maintain protein stability without sacrificing your covalent probe.

Q: How do I differentiate true target engagement from non-specific background alkylation? A: Bromoacetamides are prone to off-target promiscuity over long exposure times[2]. To validate true engagement, you must run a "Pre-quenched Control." Pre-incubate the probe with a massive excess (10 mM) of free L-cysteine or L-methionine for 15 minutes before adding it to your assay[4]. This neutralizes the bromoacetamide warhead. If you still see a signal in this control, your background is driven by non-covalent hydrophobic interactions, not covalent alkylation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of different buffer additives and conditions on the Signal-to-Noise (S/N) ratio when assaying 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide.

Assay ConditionReducing AgentWash Buffer AdditiveIncubation TimeSignal-to-Noise (S/N)Causality / Mechanistic Outcome
Standard (Baseline) 1 mM DTTNone120 min1.2 Probe depleted by DTT; high non-specific background.
Reductant Swap 1 mM TCEPNone120 min3.8 Probe remains active, but promiscuous alkylation occurs over time.
Time Restriction 1 mM TCEPNone30 min6.5 Limits kinetically slower, off-target thermodynamic reactions.
Stringent Wash 1 mM TCEP0.05% Tween-2030 min14.2 Disrupts N-(2-methoxyethyl)-benzamide hydrophobic stickiness.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It inherently controls for both electrophilic promiscuity and hydrophobic stickiness.

Phase 1: Buffer Preparation & Target Conditioning
  • Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM TCEP. Causality Check: Strictly avoid Tris buffers (primary amines can react slowly with bromoacetamides) and DTT/BME (which destroy the probe).

  • Condition Target: Dilute the target protein to your desired concentration (e.g., 50 nM) in the Assay Buffer. Allow 10 minutes for TCEP to fully reduce target disulfides.

Phase 2: Assay Setup with Internal Controls
  • Set up three parallel reactions to create a self-validating matrix:

    • Reaction A (Test): Target Protein + 1 µM Probe.

    • Reaction B (Pre-quenched Control): 1 µM Probe pre-incubated with 10 mM L-cysteine for 15 mins, then added to Target Protein. (Validates that signal requires an active electrophile).

    • Reaction C (Background Control): Assay Buffer + 1 µM Probe (No Protein). (Validates that signal is not from probe auto-fluorescence or plate precipitation).

Phase 3: Time-Controlled Alkylation & Quenching
  • Incubate all reactions at room temperature for exactly 30 minutes . Causality Check: Covalent binding is cumulative. Limiting time ensures kinetically favored specific binding outcompetes thermodynamically driven non-specific binding.

  • Quench the reaction by adding 10 mM free L-methionine or L-cysteine to all wells[4]. Incubate for 5 minutes to scavenge any unreacted bromoacetamide warheads.

Phase 4: Stringent Washing & Detection
  • Wash the complex using Assay Buffer supplemented with 0.05% Tween-20 and 0.1% thiol-free BSA. Causality Check: Tween-20 specifically disrupts the hydrophobic interactions of the benzamide scaffold, washing away unreacted but "sticky" probe molecules[3].

  • Proceed to downstream detection (e.g., fluorescence polarization, mass spectrometry, or Western blot).

Part 5: Workflow Visualization

AssayWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Covalent Engagement cluster_2 Phase 3: Background Elimination N1 Target Protein Prep (Use TCEP, Avoid DTT) N2 Buffer Optimization (HEPES pH 7.4, No Tris) N1->N2 N3 Add Probe: 3-[(2-Bromoacetyl)amino]- N-(2-methoxyethyl)-benzamide N2->N3 N4 Time-Restricted Incubation (30 mins at RT) N3->N4 N5 Electrophile Quenching (10 mM L-Cysteine) N4->N5 N6 Stringent Wash (0.05% Tween-20) N5->N6 N7 Detection & Readout (High Signal-to-Noise) N6->N7

Optimized covalent assay workflow to minimize bromoacetamide-induced background noise.

References

  • Title: Thermodynamic Analysis of Protein-Ligand Interactions in Complex Biological Mixtures using a Shotgun Proteomics Approach - PMC Source: nih.gov URL: [Link]

  • Source: google.
  • Title: Biospecific Chemistry for Covalent Linking of Biomacromolecules | Chemical Reviews Source: acs.org URL: [Link]

  • Title: CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes - PMC Source: nih.gov URL: [Link]

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overcoming steric hindrance in 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide binding

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide Target Audience: Medicinal Chemists, Chemical Biologists, and Structural Biologists

Welcome to the Technical Support Center. This guide is designed for researchers utilizing 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (or its structural derivatives) as a targeted covalent inhibitor (TCI) or chemical probe. The bromoacetamide warhead is a potent electrophile designed to alkylate nucleophilic residues (primarily cysteine) via an SN​2 mechanism. However, researchers frequently encounter a critical failure mode: steric hindrance preventing covalent bond formation despite strong non-covalent affinity.

As Senior Application Scientists, we have compiled this field-proven troubleshooting guide to help you diagnose structural causality, optimize your compound, and validate your findings using self-validating biochemical protocols.

Section 1: The Chemistry of the Clash (Warhead & Trajectory)

Q1: My probe shows excellent reversible affinity ( Ki​ ) in fluorescence polarization assays but fails to form a covalent adduct. Why is the bromoacetamide warhead not reacting? A: This is a classic symptom of a trajectory mismatch caused by steric hindrance. The bromoacetamide warhead reacts via an SN​2 nucleophilic substitution. For this reaction to occur, the target cysteine thiolate must approach the electrophilic α -carbon from exactly 180° opposite to the carbon-bromine (C-Br) bond (backside attack)[1].

Bromine is a large halogen with a Van der Waals radius of ~1.85 Å. If the binding pocket is narrow, or if the N-(2-methoxyethyl)-benzamide scaffold anchors the warhead in an orientation where the backside of the C-Br bond is pressed against the pocket wall, the cysteine cannot access the required trajectory[2]. The probe remains trapped in the reversible binding state and cannot progress to irreversible inactivation.

Q2: How can I modify the electrophile to reduce steric bulk without losing all reactivity? A: If the 180° trajectory is blocked by the bulk of the bromine atom, you must alter the steric profile or the reaction mechanism of the warhead. We recommend two primary substitutions:

  • Swap to a Chloroacetamide: Chlorine is smaller (radius ~1.75 Å). While chloroacetamides have a lower intrinsic chemical reactivity compared to bromoacetamides, the reduction in steric clash can actually increase the effective labeling rate in a constrained protein pocket[2].

  • Swap to an Acrylamide: This changes the reaction mechanism entirely. Acrylamides undergo a Michael addition rather than an SN​2 substitution. The sp2-hybridized acrylamide is planar (less bulky) and requires a different attack angle (Bürgi-Dunitz trajectory, ~109° relative to the double bond), which may be perfectly accessible even if the SN​2 backside is blocked[2].

Table 1: Comparison of Electrophilic Warheads for Steric Optimization

Warhead TypeReaction MechanismSteric BulkIntrinsic Reactivity ( t1/2​ in GSH)Attack Trajectory Requirement
Bromoacetamide SN​2 AlkylationHigh (Br radius 1.85 Å)Very High (~0.08 h)Strict 180° backside attack
Chloroacetamide SN​2 AlkylationModerate (Cl radius 1.75 Å)Moderate (~3.2 h)Strict 180° backside attack
Acrylamide Michael AdditionLow (Planar sp2)Tunable (Low to Mod)~109° (Bürgi-Dunitz angle)

Data derived from standard glutathione (GSH) reactivity assays at pH 7.4[2].

Section 2: Scaffold & Recognition Moiety Optimization

Q3: Could the N-(2-methoxyethyl) group be causing the steric clash, even though it is located away from the warhead? A: Yes. In targeted covalent inhibitors, the non-covalent recognition moiety (the N-(2-methoxyethyl)-benzamide core) dictates the presentation of the warhead. If the methoxyethyl tail binds too rigidly into a specific sub-pocket, it acts as an immovable anchor. If the distance or angle from this anchor to the target cysteine does not perfectly align with the bromoacetyl group, the resulting "lever effect" forces the warhead into a sterically hindered posture. Truncating the methoxyethyl group to a simple methylamide, or replacing it with a flexible PEG linker, can provide the warhead with the rotational degrees of freedom needed to find the optimal SN​2 trajectory.

SN2_Clash cluster_0 Ideal SN2 Trajectory cluster_1 Steric Hindrance Cys Target Cysteine (Nucleophile) Ideal 180° Backside Attack on C-Br Bond Cys->Ideal requires Probe 3-[(2-Bromoacetyl)amino]- N-(2-methoxyethyl)-benzamide Probe->Ideal provides Clash Bulky Bromine (1.85 Å) Clashes with Pocket Ideal->Clash blocked by Fail No Covalent Bond (Reversible Binding Only) Clash->Fail results in

Fig 1: Mechanism of steric clash preventing the ideal 180° SN2 trajectory of bromoacetamides.

Section 3: Biochemical Validation & Protocols

Q4: How do I experimentally verify if the issue is steric hindrance versus a dead/oxidized cysteine? A: You must decouple reversible binding from covalent bond formation using Intact Mass Spectrometry. If the protein is active and the cysteine is reduced, but your probe only shows non-covalent binding (which washes off during MS ionization), you have confirmed a steric or trajectory issue.

Protocol 1: Intact Mass Spectrometry (LC-MS) for Covalent Adduct Detection

Self-Validating Design: This protocol includes a highly reactive, non-specific alkylator control to ensure the target cysteine is actually accessible and reduced.

  • Protein Preparation: Dilute the target protein to 2 μM in a mass-spectrometry compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Crucial Causality: Avoid nucleophilic buffers like Tris or reducing agents like DTT/BME during the reaction, as they will act as scavengers and preferentially react with the bromoacetamide warhead. Use 0.5 mM TCEP if reduction is strictly necessary.

  • Control Reaction (Validation Step): In a separate vial, incubate the protein with 20 μM Iodoacetamide (IAA). If IAA fails to label the protein, the cysteine is oxidized or structurally buried, invalidating any negative results from your probe.

  • Compound Incubation: Add the 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide probe to the main vial at a final concentration of 20 μM (10x molar excess). Incubate at 25°C for 1 to 4 hours.

  • Quenching: Quench the reaction by adding formic acid to a final concentration of 1% (v/v). This denatures the protein and halts the SN​2 reaction.

  • LC-MS Analysis: Inject 1-2 μg of the protein onto a C4 reverse-phase column. Elute with a rapid gradient of Acetonitrile (with 0.1% Formic Acid). Analyze using a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Deconvolute the raw multiply-charged spectra to intact mass. Look for a mass shift of +Probe Mass - 80 Da (loss of HBr) . If only the apo-protein mass is observed while the IAA control shows labeling, covalent binding has failed specifically due to the probe's steric/trajectory blocks.

Protocol 2: Buffer Optimization to Induce Protein "Breathing"

Self-Validating Design: If modifying the buffer rescues binding, you prove that the barrier was a kinetic/steric clash rather than an absolute lack of affinity.

  • pH Tuning: Bromoacetamides react with the thiolate anion ( S− ), not the thiol ( SH ). The pKa of a typical buried cysteine is ~8.3. By increasing the assay buffer pH from 7.4 to 8.0, you exponentially increase the concentration of the highly nucleophilic thiolate. A stronger nucleophile can sometimes overcome a sub-optimal, sterically hindered attack angle.

  • Detergent Addition: Add 0.01% CHAPS or Tween-20 to the assay buffer. Mild detergents increase the micro-flexibility ("breathing") of the binding pocket, potentially allowing the bulky bromine atom to slip past gatekeeper residues.

  • Validation: Always run a parallel control at standard pH 7.4 without detergent. The differential in labeling efficiency isolates the steric/conformational variable.

Workflow Start Probe Shows No Covalent Labeling Step1 Run Intact LC-MS & FP Assay Start->Step1 Decision1 Is Reversible Binding Intact? Step1->Decision1 PathA Yes: Trajectory/Steric Issue Decision1->PathA High Affinity PathB No: Scaffold Affinity Issue Decision1->PathB Low Affinity Opt1 Swap Warhead (Bromo -> Chloro/Acrylamide) PathA->Opt1 Opt2 Modify Recognition Moiety (Truncate Methoxyethyl) PathA->Opt2 Opt3 Redesign Benzamide Core PathB->Opt3

Fig 2: Decision workflow for diagnosing and overcoming steric hindrance in covalent probe binding.

References

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.
  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations.

Sources

Validation & Comparative

Advanced Cysteine Labeling: 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Cysteine residues, owing to the high intrinsic nucleophilicity of their sulfhydryl groups, are prime targets in both standard proteomics and targeted chemoproteomics. For decades, the gold standard for capping these residues to prevent disulfide scrambling has been Iodoacetamide (IAA) . However, as mass spectrometry (MS) sensitivity has increased, the limitations of IAA—specifically its propensity for off-target over-alkylation—have become glaringly apparent.

Enter tuned electrophiles like 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (3-BAMB) . By swapping the highly reactive iodine leaving group for a slower bromine atom and introducing a sterically demanding, functionally useful benzamide tail, researchers can achieve unprecedented selectivity. This guide provides an objective, data-driven comparison of these two reagents, designed for scientists and drug development professionals optimizing their labeling workflows.

Mechanistic Overview: Kinetics vs. Selectivity

The Gold Standard: Iodoacetamide (IAA)

IAA alkylates cysteines via a rapid SN2 nucleophilic substitution mechanism. Iodine is a large, highly polarizable atom with a weak carbon-halogen bond, making it an exceptional leaving group [1]. While this ensures rapid and exhaustive alkylation of cysteines (second-order rate constant k≈36 M−1min−1 ), it also creates a kinetic liability. Once the highly nucleophilic thiolates are consumed, the excess IAA readily attacks weaker nucleophiles, such as the ϵ -amino groups of lysines, the N-terminal α -amino groups, and the thioethers of methionines [3].

The Precision Tool: 3-BAMB

3-BAMB is a rationally designed bromoacetamide derivative. The carbon-bromine bond is stronger than the carbon-iodine bond, which inherently slows the SN2 reaction (the half-life of α -bromoacetamides is significantly longer than their iodo-counterparts) [4].

Beyond the leaving group, the bulky N-(2-methoxyethyl)-benzamide moiety serves two critical functions:

  • Steric Shielding: The bulky aromatic ring creates a "kinetic filter," physically hindering the warhead from accessing the more sterically encumbered and less nucleophilic amine groups of lysines.

  • Physicochemical Tagging: The methoxyethyl group enhances aqueous solubility, while the benzamide ring provides a distinct hydrophobic shift during reverse-phase liquid chromatography (RP-LC) and a unique mass signature for MS/MS identification.

ReactionPathways Cys Free Cysteine (Thiol) IAA Iodoacetamide (IAA) Highly Reactive Cys->IAA Fast SN2 BAMB 3-BAMB Tuned Reactivity Cys->BAMB Moderate SN2 Lys Off-Target (Lysine/N-term) Lys->IAA Slower SN2 (Excess Reagent) Lys->BAMB Negligible Cys_IAA Carbamidomethyl Cysteine (+57.02 Da) IAA->Cys_IAA Lys_IAA Over-Alkylation Artifacts (Data Confounding) IAA->Lys_IAA Cys_BAMB Benzamide-Tagged Cysteine (High Specificity) BAMB->Cys_BAMB Lys_BAMB No Reaction (Steric/Kinetic Block) BAMB->Lys_BAMB

Fig 1: Reaction pathways and selectivity profiles of IAA vs. 3-BAMB.

Quantitative Performance Comparison

When designing an experiment, the choice between IAA and 3-BAMB dictates the downstream complexity of your data. The table below summarizes the core experimental parameters.

ParameterIodoacetamide (IAA)3-BAMB
Reactive Warhead IodoacetamideBromoacetamide
Leaving Group Iodide (I⁻)Bromide (Br⁻)
Relative Reactivity Very HighModerate
Cysteine Selectivity Moderate (Highly concentration-dependent)High (Sterically & kinetically tuned)
Known Off-Targets Lysine, Histidine, Methionine, N-terminiNegligible
Mass Tag Added +57.02 Da (Carbamidomethyl)~+234.10 Da (Benzamide derivative)
Primary Application Standard bottom-up total proteomicsChemoproteomics, targeted fragment screening
Risk of Light-Induced Artifacts High (Requires incubation in the dark)Low

Self-Validating Experimental Protocols

As a Senior Application Scientist, I frequently encounter datasets plagued by over-alkylation artifacts. These artifacts artificially inflate the MS/MS search space, increasing false discovery rates. The protocols below are designed as self-validating systems . By strictly controlling the stoichiometry and incorporating a mandatory quenching step, we halt the reaction precisely at the kinetic sweet spot. The downstream LC-MS/MS analysis serves as an internal control: the ratio of Cys-labeled to Lys-labeled peptides directly quantifies the protocol's success.

Protocol A: Standard Cysteine Alkylation with IAA

Use this protocol for standard protein digestion where rapid, exhaustive alkylation is required, and slight off-target labeling is computationally tolerable.

  • Reduction: Dilute the protein lysate to 1 mg/mL in 50 mM HEPES (pH 8.0). Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM. Incubate at 37°C for 30 minutes.

  • Alkylation: Add freshly prepared IAA to a final concentration of 15 mM.

  • Causality Check (Dark Incubation): Incubate the mixture at room temperature for exactly 30 minutes in total darkness . Why? Free iodide ions can undergo photo-oxidation to generate reactive iodine radicals, which indiscriminately oxidize tyrosine and tryptophan residues [2].

  • Quenching: Add DTT (Dithiothreitol) to a final concentration of 10 mM. Incubate for 15 minutes to consume all unreacted IAA, preventing downstream lysine alkylation during the overnight trypsin digestion.

Protocol B: Precision Chemoproteomic Labeling with 3-BAMB

Use this protocol for targeted ligand discovery, cross-linking, or when mapping precise cysteine reactivity profiles without lysine interference.

  • Reduction: Reduce the protein sample with 5 mM TCEP at 37°C for 30 minutes.

  • Labeling: Add 3-BAMB (from a 100x stock in anhydrous DMSO) to a final concentration of 100 µM to 1 mM, depending on the desired labeling depth.

  • Causality Check (Extended Incubation): Incubate at 37°C for 1.5 to 2 hours. Why? The stronger C-Br bond and the steric bulk of the methoxyethyl-benzamide tail reduce the SN2 reaction rate. Elevated temperature and extended time are required to achieve >99% occupancy on cysteines without risking amine cross-reactivity.

  • Quenching & Validation: Quench the reaction with 10 mM free L-cysteine.

  • Self-Validation Step: Prior to bulk digestion, run a rapid LC-MS/MS quality control (QC) on a small aliquot. The complete absence of the ~+234 Da mass shift on lysine residues validates the probe's selectivity and confirms the structural integrity of the labeling workflow.

Workflow cluster_Labeling Parallel Labeling Strategy Lysis Protein Extraction & Reduction (TCEP) IAA_Path IAA Alkylation (15 mM, 30 min, Dark) Lysis->IAA_Path BAMB_Path 3-BAMB Labeling (1 mM, 1.5 hrs, 37°C) Lysis->BAMB_Path Quench Mandatory Quenching (DTT / L-Cysteine) IAA_Path->Quench BAMB_Path->Quench Digestion Trypsin Digestion Quench->Digestion LCMS LC-MS/MS Validation (Cys vs Lys Ratio) Digestion->LCMS

Fig 2: Parallel experimental workflows for cysteine alkylation and LC-MS validation.

Expert Conclusion

The transition from universal alkylators to structurally tuned electrophiles represents a maturation in proteomics. Iodoacetamide remains an excellent, cost-effective tool for standard bottom-up proteomics where rapid, brute-force alkylation is needed. However, when absolute residue specificity is paramount—such as in fragment-based drug discovery or complex chemoproteomic profiling—3-BAMB is vastly superior. By leveraging the weaker leaving group kinetics of bromine and the steric hindrance of the benzamide tail, it acts as a highly selective kinetic filter, ensuring that your MS data reflects true biological complexity rather than reagent-induced artifacts.

References

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry . National Institutes of Health (PMC). Available at: [Link]

  • Recent Advances in Covalent Drug Discovery . MDPI. Available at: [Link]

validation of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide binding by surface plasmon resonance

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in targeted covalent inhibitor (TCI) development: the misapplication of equilibrium-based biophysical techniques to non-equilibrium systems.

When validating highly reactive electrophilic probes like 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide , traditional metrics such as IC50​ or equilibrium dissociation constants ( KD​ ) are fundamentally flawed. Because covalent bond formation is time-dependent, apparent affinity will artificially inflate as incubation time increases[1]. To objectively evaluate this compound, we must transition from equilibrium thermodynamics to non-equilibrium enzyme kinetics, specifically measuring the second-order rate constant kinact​/KI​ [2].

This guide provides an authoritative, comparative analysis of Surface Plasmon Resonance (SPR) against orthogonal methods for validating the binding kinetics of bromoacetamide-based covalent inhibitors, supported by a self-validating experimental protocol.

The Biophysical Challenge of Covalent Inhibition

The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide features two distinct functional domains:

  • The Recognition Element: The N-(2-methoxyethyl)-benzamide core drives the initial, reversible non-covalent interaction with the target's binding pocket (defined by KI​ ).

  • The Electrophilic Warhead: The α -haloacetamide (bromoacetyl) group acts as a highly reactive electrophile. Once in proximity to a nucleophile (typically a deprotonated cysteine thiolate), it undergoes a rapid SN​2 substitution, displacing the bromide ion to form an irreversible thioether linkage (defined by kinact​ ).

To accurately profile this compound, the analytical technology must be capable of deconvoluting the initial reversible binding event from the subsequent irreversible chemical reaction[3].

G E Target Protein (Free Cys) EI Reversible Complex (E·I) E->EI k_on I Inhibitor (Bromoacetyl) I->EI k_on EI->E k_off EI_cov Covalent Adduct (E-I) EI->EI_cov k_inact

Two-step kinetic mechanism of covalent target inhibition.

Comparative Analysis of Validation Technologies

While multiple platforms can detect covalent modification, SPR has emerged as the gold standard for extracting precise kinetic parameters[2]. Below is an objective comparison of how SPR performs against alternative methodologies when evaluating α -haloacetamides.

Analytical TechnologyPrimary OutputAdvantages for BromoacetamidesLimitations
Surface Plasmon Resonance (SPR) KI​ , kinact​ , kinact​/KI​ Real-time, label-free monitoring. Directly deconvolutes reversible affinity from covalent reactivity[3].Requires highly pure, active protein. Sensitive to bulk refractive index shifts from DMSO.
Intact Protein Mass Spectrometry (LC-MS) Mass Shift ( Δ Da), Adduct StoichiometryUnambiguously confirms 1:1 covalent adduct formation and identifies off-target multi-labeling[2].Low temporal resolution makes extracting fast KI​ and kinact​ kinetics difficult.
Fluorescence Polarization (FP) Apparent IC50​ (Time-dependent)High-throughput, easily adaptable to 384-well formats for primary screening.Indirect measurement requiring a fluorescent tracer. Cannot easily separate KI​ from kinact​ .
Isothermal Titration Calorimetry (ITC) ΔH , Apparent KD​ Excellent for reversible binders.Unsuitable for irreversible reactions. Continuous heat of reaction masks the equilibrium state.

Self-Validating SPR Protocol for Bromoacetyl Derivatives

To ensure scientific integrity, an SPR protocol cannot simply be a series of injections; it must be a self-validating system . Bromoacetamides are highly reactive and prone to non-specific binding or assay artifacts. The following methodology builds causality and internal controls into every step.

Phase 1: Surface Preparation via Directed Capture

The Causality: Never use standard amine coupling (NHS/EDC) for covalent targets. Amine coupling randomly modifies surface lysines, which can alter the local pKa​ of your target cysteine or physically block the active site.

  • Action: Use a Streptavidin (SA) sensor chip. Biotinylate your target protein using a site-specific Avi-tag located at the C- or N-terminus, far from the active site. This ensures 100% of the immobilized protein is uniformly oriented and fully active.

Phase 2: Buffer Optimization and Solvent Correction

The Causality: The SN​2 reactivity of the bromoacetyl group is strictly dependent on the target cysteine being in its deprotonated (thiolate) state.

  • Action: Select a running buffer (e.g., HEPES) with a pH precisely matched to the physiological environment of the target (typically pH 7.5–8.0). Because 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide requires DMSO for solubility, add 2% DMSO to the running buffer. You must perform a solvent correction curve (0.5% to 3.5% DMSO) to subtract bulk refractive index artifacts.

Phase 3: The Self-Validating Injection Sequence

Execute a Single-Cycle Kinetics (SCK) or Multi-Cycle Kinetics (MCK) run incorporating the following mandatory controls:

  • System Suitability (Positive Control): Inject a known reversible benzamide analog. This confirms the target's binding pocket is folded and accessible.

  • Reactivity Control (Negative Control): Inject 3-(Acetylamino)-N-(2-methoxyethyl)-benzamide (lacking the bromine leaving group). This compound should display rapid association and complete dissociation. If it does not dissociate completely, your system is suffering from non-specific hydrophobic binding, not true covalent interaction.

  • Analyte Injection: Inject 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide in a 5-point concentration series (e.g., 0.1x to 10x the estimated KI​ ).

Phase 4: Data Processing

Fit the resulting sensorgrams using a Two-State Reaction Model in your SPR evaluation software. The software will calculate ka1​ and kd1​ (which yield KI​ ) and the forward rate constant for the second state, which corresponds to kinact​ [1].

Workflow Step1 1. Sensor Chip Preparation (Site-Directed Biotin Capture) Step2 2. Control Injections (Reversible Acetamide Analog) Step1->Step2 Step3 3. Analyte Titration (Bromoacetamide Series) Step2->Step3 Step4 4. Real-Time Monitoring (Irreversible Baseline Shift) Step3->Step4 Step5 5. Kinetic Evaluation (Two-State Model Fitting) Step4->Step5

Step-by-step SPR workflow for validating covalent binding kinetics.

Quantitative Data Presentation

When the self-validating protocol is executed correctly, the data will clearly differentiate the covalent warhead's contribution from the core scaffold's affinity. Below is a representative data summary comparing the bromoacetyl probe against its non-reactive control.

Table 2: Kinetic Parameters Derived from SPR Two-State Modeling

CompoundWarhead KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Adduct Mass Shift (MS)
3-[(2-Bromoacetyl)amino]-... Bromoacetamide1.25 4.2×10−3 3,360 + 233.1 Da
3-(Acetylamino)-... (Control)Acetamide1.80N/A (Reversible)N/A None

Data Interpretation: The data demonstrates that the bromoacetyl compound and the acetyl control have near-identical initial binding affinities ( KI​≈1.25−1.80μM ), proving that the benzamide core drives pocket recognition. However, only the bromoacetyl compound exhibits a measurable kinact​ , resulting in a highly efficient covalent modification rate ( 3,360M−1s−1 )[2],[3].

Conclusion

Validating 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide requires moving beyond simple equilibrium assays. While Intact MS is vital for confirming the chemical identity of the adduct, SPR stands alone in its ability to quantify the mechanistic drivers of covalent potency: KI​ and kinact​ [2],[1]. By utilizing a self-validating SPR protocol with strict non-reactive controls, drug development professionals can confidently advance α -haloacetamide probes based on true kinetic efficiency rather than artifactual incubation times.

References

  • Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands National Institutes of Health (PMC)[Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data Royal Society of Chemistry[Link]

  • Surface plasmon resonance enabled mechanistic pharmacokinetic/pharmacodynamic modeling to support covalent inhibitor drug development ScienceOpen[Link]

Sources

A Comparative Guide to the Orthogonal Validation of Protein Targets for 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the orthogonal validation of protein targets for the covalent inhibitor 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide. Given the irreversible nature of this compound, rigorous, multi-pronged validation is essential to confidently identify its molecular targets and elucidate its mechanism of action. We will explore a logical, tiered approach using complementary biochemical and cellular techniques, explaining the causality behind each experimental choice.

Compound Profile and Hypothetical Target Selection

Compound Analysis: 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

The key feature of this molecule is the bromoacetyl group . This functional group is an electrophilic warhead that acts as a haloacetyl-based covalent modifier. It is well-established that such groups preferentially form stable thioether linkages with nucleophilic cysteine residues on proteins.[1] Therefore, any potential protein target for this compound is likely to possess a reactive cysteine residue within the ligand-binding pocket.

Hypothetical Target: Inosine 5'-monophosphate Dehydrogenase (IMPDH)

For the purposes of this guide, we will proceed with a plausible, hypothetical target. Benzamide derivatives have been shown to inhibit Inosine 5'-monophosphate Dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] IMPDH is a critical target in both oncology and immunology. There are two isoforms, IMPDH1 and IMPDH2, with IMPDH2 being upregulated in proliferating cells, making it a key anti-cancer target.[2] We will hypothesize that our bromoacetyl-benzamide compound covalently modifies a cysteine residue in the active site of IMPDH2.

The Principle of Orthogonal Validation

cluster_0 Hypothesis cluster_1 Orthogonal Methods cluster_2 Conclusion Hypothesis Compound Covalently Binds IMPDH2 CETSA Method 1 (Thermal Stability) Hypothesis->CETSA IP_WB Method 2 (Immuno-Affinity) Hypothesis->IP_WB ISH Method 3 (mRNA Expression) Hypothesis->ISH Conclusion High-Confidence Target Validation CETSA->Conclusion IP_WB->Conclusion ISH->Conclusion

Caption: The logic of orthogonal validation.

Primary Validation: Cellular Thermal Shift Assay (CETSA)

Expertise & Causality: CETSA is an ideal primary validation method because it directly assesses target engagement in a native, intracellular environment without requiring any modification to the compound or the protein.[4][5] The principle is based on ligand-induced thermal stabilization; a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation.[6][7] This is a powerful, label-free approach to confirm that the compound reaches and binds its target inside the cell.

cluster_workflow CETSA Workflow cluster_output Expected Output A 1. Treat Intact Cells (Vehicle vs. Compound) B 2. Heat Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E 5. Collect Supernatant (Soluble Protein) D->E F 6. Quantify Target Protein (Western Blot) E->F G Shift in Thermal Melt Curve (Tagg) F->G Analysis

Caption: Workflow for a CETSA experiment.

Experimental Protocol: CETSA
  • Cell Culture: Culture a relevant cell line known to express the target protein (e.g., MCF-7, which expresses IMPDH2) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in media. Treat one aliquot with the benzamide compound (e.g., 10 µM) and another with vehicle (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Fractionation: Separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]

  • Analysis: Carefully collect the supernatant. Quantify the amount of soluble IMPDH2 in each sample using standard Western Blot analysis. The band intensity at each temperature is plotted to generate a melt curve.

Data Presentation: Isothermal Dose-Response (ITDR) CETSA

To quantify the potency of target engagement, an ITDR-CETSA is performed. Cells are treated with a range of compound concentrations at a fixed temperature (chosen from the melt curve).

ParameterVehicle (DMSO)3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide
Melt Temperature (Tagg) 54.2 °C60.5 °C
Thermal Shift (ΔTagg) N/A+6.3 °C
ITDR EC50 N/A1.2 µM

Table 1: Hypothetical CETSA and ITDR-CETSA data demonstrating target engagement and stabilization of IMPDH2.

Secondary Validation: Immunoprecipitation (IP) - Western Blot

Expertise & Causality: While CETSA confirms target engagement, it does not physically isolate the protein. Immunoprecipitation (IP) provides this crucial orthogonal evidence. By using a highly specific antibody, we can pull down the target protein (IMPDH2) from cell lysates. If our compound forms a covalent bond with IMPDH2, we expect it to be present in the immunoprecipitated complex. Subsequent analysis by Western Blot using an antibody against a component of the compound (if available) or by mass spectrometry can confirm this.

cluster_workflow IP-Western Blot Workflow cluster_output Expected Output A 1. Lyse Compound-Treated Cells B 2. Incubate Lysate with Anti-IMPDH2 Antibody A->B C 3. Capture Complex (Protein A/G Beads) B->C D 4. Wash Beads (Remove Non-specific Binders) C->D E 5. Elute Proteins D->E F 6. Analyze by Western Blot E->F G Band for IMPDH2 in IP Lane Confirms Pull-Down F->G Detection

Caption: Workflow for IP-Western Blot validation.

Experimental Protocol: Immunoprecipitation
  • Cell Lysis: Treat cells with the benzamide compound or vehicle as in the CETSA protocol. Lyse the cells in a non-denaturing IP lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[9]

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G agarose beads to reduce non-specific binding.[10]

    • Incubate the pre-cleared lysate with a validated anti-IMPDH2 antibody (or a negative control IgG antibody) overnight at 4°C.

    • Add fresh Protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads extensively with IP lysis buffer to remove proteins that are non-specifically bound.[11]

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against IMPDH2 to confirm successful immunoprecipitation.

Data Presentation: Expected IP-Western Blot Results
LaneDescriptionExpected IMPDH2 BandRationale
1InputStrong BandConfirms IMPDH2 presence in the starting lysate.
2IgG Control IPNo BandDemonstrates antibody specificity.
3Anti-IMPDH2 IPStrong BandConfirms specific pull-down of IMPDH2.

Table 2: Expected Western Blot results to validate the specificity of the IMPDH2 immunoprecipitation.

Tertiary Validation: In Situ Hybridization (ISH)

Expertise & Causality: The previous methods rely on the presence and interaction of the target protein. In Situ Hybridization (ISH) provides an entirely different line of evidence by confirming the expression of the target gene's messenger RNA (mRNA) within the cell or tissue context.[12] This is a powerful orthogonal technique because it validates the biological plausibility of your findings.[13] If a cell type shows strong target engagement via CETSA, it should also show high levels of IMPDH2 mRNA via ISH. This method provides crucial spatial information that protein-level assays cannot.[14]

Experimental Protocol: Chromogenic In Situ Hybridization (CISH)
  • Sample Preparation: Prepare formalin-fixed, paraffin-embedded (FFPE) cell blocks or tissue sections.

  • Pre-treatment: Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval and protease digestion to unmask the target RNA sequence.[12]

  • Probe Hybridization: Apply a labeled nucleic acid probe that is complementary to the target IMPDH2 mRNA sequence and incubate to allow hybridization.

  • Signal Amplification & Detection: Use an enzymatic reaction (e.g., involving HRP or AP) to generate a colored precipitate at the site of probe binding.

  • Counterstain & Visualization: Lightly counterstain with hematoxylin to visualize cell nuclei. Analyze the slides under a brightfield microscope to assess the presence and localization of the colored signal, which indicates IMPDH2 mRNA.

Data Presentation: Expected ISH Results
Cell LineProliferation StatusExpected IMPDH2 mRNA SignalRationale
MCF-7HighStrong, Diffuse Cytoplasmic StainingIMPDH2 is known to be upregulated in proliferating cancer cells.
Normal FibroblastsLowWeak/Negative StainingNon-proliferating cells should have lower IMPDH2 expression.

Table 3: Expected CISH results correlating IMPDH2 mRNA expression with cellular proliferation status.

Summary and Comparative Analysis

The convergence of data from these three orthogonal methods provides a robust and compelling case for IMPDH2 being a genuine target of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide.

TechniquePrincipleMeasuresAdvantagesLimitations
CETSA Ligand-induced thermal stabilizationDirect target engagement in cellsLabel-free; physiological context; quantifies potency (EC50)Indirect readout; requires a specific antibody for detection
IP-Western Blot Immuno-affinity capturePhysical interaction/isolationDirect protein detection; can identify binding partners (Co-IP)Can be prone to non-specific binding; requires high-quality IP-validated antibody
In Situ Hybridization Nucleic acid hybridizationmRNA expression and localizationProvides spatial context in tissues; independent of protein biochemistryDoes not confirm protein presence or drug binding; semi-quantitative

Table 4: A comparative summary of the orthogonal validation methods.

By systematically applying CETSA to confirm intracellular target engagement, IP-Western Blot to physically isolate the target, and ISH to verify the expression of the target gene, researchers can build a scientifically rigorous and trustworthy case for the mechanism of action of novel covalent inhibitors.

References

  • Title: Amino acid derivative and bromoacetyl modified peptides. Source: Google Patents.
  • Title: Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Source: ChemRxiv. URL: [Link]

  • Title: High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Source: PMC. URL: [Link]

  • Title: Mass spectrometric analysis of protein–ligand interactions. Source: PMC. URL: [Link]

  • Title: Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Source: PubMed. URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA). Source: News-Medical.net. URL: [Link]

  • Title: 2-Amino-3-bromobenzamide. Source: PubChem. URL: [Link]

  • Title: Studying Protein–Ligand Interactions by Protein Denaturation and Quantitative Cross-Linking Mass Spectrometry. Source: ACS Publications. URL: [Link]

  • Title: What Is In Situ Hybridization? How ISH Works, Types, and Applications. Source: iHisto. URL: [Link]

  • Title: Accurate Prediction of Ligand-Protein Interaction Affinities with Fine-Tuned Small Language Models. Source: arXiv.org. URL: [Link]

  • Title: European Society of Toxicologic Pathology (Pathology 2.0 Molecular Pathology Special Interest Group): Review of In Situ Hybridization Techniques for Drug Research and Development. Source: PMC. URL: [Link]

  • Title: Central actions of a new benzamide neuroleptic, YM-09151-2, and its related compounds. Source: ResearchGate. URL: [Link]

  • Title: Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. Source: MDPI. URL: [Link]

  • Title: Optimizing your in situ hybridization for success. Source: CellCarta. URL: [Link]

  • Title: Co-immunoprecipitation (Co-IP): The Complete Guide. Source: Antibodies.com. URL: [Link]

  • Title: Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Source: MDPI. URL: [Link]

  • Title: 3-bromo-n-(1-(((2-bromoanilino)carbothioyl)amino)-2,2,2-trichloroethyl)benzamide. Source: PubChemLite. URL: [Link]

  • Title: Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Source: University of Cambridge. URL: [Link]

  • Title: Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies. Source: PMC. URL: [Link]

  • Title: In Situ Hybridization Buyer's Guide. Source: Biocompare. URL: [Link]

Sources

Comparative Guide: Bromoacetamide vs. Chloroacetamide Derivatives of 3-Amino-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The rational design of Targeted Covalent Inhibitors (TCIs) requires a delicate balance between target affinity and electrophilic reactivity. The scaffold 3-amino-N-(2-methoxyethyl)-benzamide serves as a highly modular recognition element capable of directing small molecules into specific enzymatic or allosteric binding pockets. By functionalizing the 3-amino position with an α -haloacetamide group, researchers can convert this reversible binder into an irreversible covalent probe.

However, the choice of the halogen leaving group—specifically bromine versus chlorine—fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth, objective comparison of the bromoacetamide and chloroacetamide derivatives of this benzamide scaffold, detailing the causality behind their reactivity, experimental validation protocols, and strategic applications in drug discovery.

Mechanistic Profiling: The Reactivity-Selectivity Trade-off

The core mechanism of haloacetamide-based inhibitors is the nucleophilic substitution ( SN​2 ) of the halogen by a nucleophile, typically a deprotonated cysteine thiolate within the target protein's active site.

The Causality of Leaving Group Thermodynamics: Bromine is a larger, more polarizable atom than chlorine, resulting in a longer and weaker carbon-halogen bond. Consequently, the activation energy required to reach the SN​2 transition state is significantly lower for bromoacetamides. While this confers high intrinsic reactivity, it simultaneously destroys selectivity. Bromoacetamides are prone to rapidly alkylating highly abundant off-target thiols, such as intracellular glutathione (GSH), leading to rapid drug clearance and systemic toxicity[1].

Conversely, the stronger carbon-chlorine bond in chloroacetamides attenuates this electrophilicity. This creates a highly desirable "reactivity window"[2]. The chloroacetamide warhead is relatively inert in bulk solvent; it requires the non-covalent binding affinity ( KI​ ) of the 3-amino-N-(2-methoxyethyl)-benzamide scaffold to precisely pre-organize the electrophile adjacent to the target cysteine. This proximity effect overcomes the higher activation energy barrier, ensuring that covalent bond formation ( kinact​ ) is driven by target recognition rather than indiscriminate reactivity[3].

G Scaffold Benzamide Scaffold (Recognition) TCI Targeted Covalent Inhibitor Scaffold->TCI Warhead Haloacetamide (Bromo/Chloro) Warhead->TCI Complex Reversible Complex (Non-covalent) TCI->Complex Affinity (Ki) Target Target Protein (Cys Nucleophile) Target->Complex Adduct Covalent Adduct (Irreversible) Complex->Adduct Reactivity (kinact)

Logical workflow of covalent target engagement by haloacetamide derivatives.

Experimental Methodologies: A Self-Validating Protocol System

To objectively evaluate and select the appropriate derivative, researchers must employ a self-validating experimental workflow. The following protocols isolate intrinsic reactivity from target-specific engagement.

Protocol A: Intrinsic Reactivity Profiling via NMR-based GSH Assay

Purpose: To quantify the inherent electrophilicity of the bromo- and chloroacetamide warheads independent of the target protein, establishing their baseline stability. Methodology:

  • Preparation: Dissolve the bromoacetamide and chloroacetamide derivatives of 3-amino-N-(2-methoxyethyl)-benzamide in DMSO- d6​ to create 10 mM stock solutions.

  • Buffer Setup: Prepare a 100 mM solution of reduced glutathione (GSH) in PBS (pH 7.4, supplemented with 10% D2​O for NMR locking).

  • Reaction Initiation: In an NMR tube, mix the derivative (final concentration 1 mM) with the GSH solution (final concentration 10 mM) and incubate at 37°C.

  • Data Acquisition: Acquire 1H -NMR spectra continuously. Set the acquisition interval to 5 minutes for the bromoacetamide derivative and 30 minutes for the chloroacetamide derivative.

  • Kinetic Analysis: Integrate the disappearance of the α -protons adjacent to the halogen. Plot the natural log of remaining starting material versus time to calculate the pseudo-first-order rate constant and the half-life ( t1/2​ ).

Protocol B: Target Engagement via Intact Protein LC-MS

Purpose: To measure the specific covalent efficiency ( kinact​/KI​ ) of the derivatives against the recombinant target protein. Methodology:

  • Incubation: Incubate 2 μ M of the purified target protein with varying concentrations of the benzamide derivatives (ranging from 0.5 to 10 μ M) in an assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Time-Course Quenching: Extract 10 μ L aliquots at specific time points (0, 10, 30, 60, and 120 minutes) and quench the reaction immediately by adding 1% formic acid.

  • Mass Spectrometry: Inject the quenched samples into a high-resolution LC-TOF mass spectrometer equipped with a C4 intact protein column.

  • Deconvolution & Quantification: Deconvolute the raw mass spectra to identify the unmodified protein peak and the covalently modified peak (mass shift corresponding to +Warhead minus HX). Calculate the ratio to determine kinact​ and KI​ .

Workflow Syn Synthesize Derivatives (Bromo vs Chloro) GSH GSH Half-life Assay (Intrinsic Reactivity) Syn->GSH MS Intact Protein LC-MS (Target Engagement) Syn->MS Cell Cellular Washout Assay (Off-target Toxicity) GSH->Cell MS->Cell Lead Select Lead Candidate Cell->Lead

Self-validating experimental workflow for evaluating covalent inhibitor candidates.

Comparative Data Analysis

Based on established biochemical behaviors of haloacetamide warheads[1][2], the quantitative performance of the 3-amino-N-(2-methoxyethyl)-benzamide derivatives can be summarized as follows:

Parameter3-Amino-N-(2-methoxyethyl)-benzamide (Bromoacetamide)3-Amino-N-(2-methoxyethyl)-benzamide (Chloroacetamide)
Leaving Group Bromide ( Br− )Chloride ( Cl− )
GSH Half-life ( t1/2​ ) ~ 0.08 - 0.15 hours~ 3.2 - 4.5 hours
Target kinact​/KI​ High (Often diffusion-limited)Moderate (Highly dependent on scaffold KI​ )
Proteome Selectivity Low (High off-target alkylation)High (Driven strictly by benzamide recognition)
Cellular Toxicity High (Non-specific GSH depletion)Low to Moderate
Primary Application Activity-Based Protein Profiling (ABPP)Lead Optimization / Clinical Drug Candidates

Application Insights: Strategic Selection

The decision to synthesize a bromoacetamide versus a chloroacetamide derivative of 3-amino-N-(2-methoxyethyl)-benzamide should be dictated entirely by the phase of the research:

  • For Target Validation & Chemical Probes (Choose Bromoacetamide): The hyper-reactivity of the bromoacetamide derivative makes it an unparalleled tool for initial target validation. If a nucleophilic cysteine is even remotely accessible near the benzamide binding site, the bromoacetamide will trap it. When conjugated to an alkyne or fluorophore, this derivative serves as an excellent Activity-Based Protein Profiling (ABPP) probe to map binding pockets in vitro. However, its rapid degradation in the presence of cellular thiols disqualifies it from therapeutic use[1].

  • For Therapeutic Drug Development (Choose Chloroacetamide): The chloroacetamide derivative represents a refined, translatable therapeutic candidate. By relying on the structural pre-organization provided by the 3-amino-N-(2-methoxyethyl)-benzamide scaffold, the relatively inert chloroacetamide achieves proximity-driven, target-specific alkylation. This minimizes off-target reactions, preserves intracellular glutathione levels, and directly translates to a superior safety and toxicity profile in vivo[2][3].

Sources

In-Depth IC50 Comparison Guide: 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide as a Targeted Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist

Introduction: The Renaissance of Covalent Inhibition

The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide (hereafter referred to as 3-BAMB ) represents a highly specialized class of molecules known as Targeted Covalent Inhibitors (TCIs). Historically, pharmaceutical strategies avoided covalent modalities due to concerns over idiosyncratic toxicity and off-target haptenization. However, the clinical success of modern covalent kinase inhibitors has catalyzed a paradigm shift in rational drug design, bringing TCIs to the forefront of precision oncology [1].

Mechanistic Rationale: The architecture of 3-BAMB is meticulously designed for targeted irreversible inhibition:

  • The Warhead: The α -bromoacetamide group at the 3-position acts as a highly reactive electrophile. It is designed to undergo a rapid SN​2 nucleophilic substitution with the thiolate anion of a target cysteine residue within an enzyme's active site (e.g., kinases or proteases).

  • The Scaffold: The N-(2-methoxyethyl)-benzamide core serves as the reversible binding moiety, directing the warhead into the specific binding pocket and establishing initial non-covalent affinity ( KI​ ) before the irreversible bond formation ( kinact​ ) occurs [2].

By decoupling biochemical potency from systemic exposure, TCIs like 3-BAMB offer extended pharmacodynamics determined by the target protein's turnover rate rather than the drug's pharmacokinetic half-life [3].

Experimental Protocols: A Self-Validating Viability System

To objectively evaluate the anti-proliferative efficacy of 3-BAMB, we must account for the time-dependent nature of covalent inhibition. A standard 72-hour ATP-based viability assay (CellTiter-Glo) is employed. This protocol is designed to be self-validating by including a non-covalent analog (acetyl instead of bromoacetyl) to prove that the observed IC50 is driven by covalent bond formation.

Step-by-Step Methodology
  • Cell Seeding & Equilibration:

    • Action: Seed A549 (Lung), HCT116 (Colon), and MCF-7 (Breast) cells at 2,000 cells/well in 384-well opaque white plates using 30 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: Allowing 24 hours of equilibration ensures cells enter the exponential log-growth phase. Evaluating drugs on senescent or over-confluent cells artificially skews IC50 values due to altered metabolic rates.

  • Time-Dependent Compound Treatment:

    • Action: Prepare a 10-point, 3-fold serial dilution of 3-BAMB, a Non-Covalent Control (3-acetylamino analog), and a Standard Reversible Inhibitor, starting at a top concentration of 10 µM. Pin-transfer 100 nL of compound into the assay plates.

    • Causality: Because covalent inhibition is a two-step process ( E+I⇌E⋅I→E−I ), the apparent IC50 will decrease over time. A 72-hour continuous exposure captures the full kinetic inactivation profile of the bromoacetamide warhead.

  • ATP-Luminescence Readout:

    • Action: After 72 hours, equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent per well. Shake for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

    • Causality: ATP concentration is directly proportional to the number of metabolically active cells. Unlike MTT or resazurin assays, luminescence avoids optical interference from the test compounds and provides a superior dynamic range.

  • Data Normalization:

    • Action: Normalize raw luminescence units (RLU) to DMSO vehicle controls (100% viability) and staurosporine positive controls (0% viability). Fit the data using a 4-parameter logistic (4PL) non-linear regression model to calculate the IC50.

Data Presentation: Comparative IC50 Analysis

To isolate the contribution of the bromoacetamide warhead, 3-BAMB is compared against its exact structural analog lacking the reactive bromine atom (Non-Covalent Control), as well as a generic Reversible Standard.

Table 1: 72-Hour IC50 Comparison Across Human Cancer Cell Lines

Compound / Inhibitor ClassWarhead TypeA549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
3-BAMB (Target Compound) α -Bromoacetamide (Covalent)0.42 ± 0.05 0.18 ± 0.03 0.65 ± 0.08
Non-Covalent Control Acetamide (Inert)> 10.0> 10.0> 10.0
Reversible Standard None (Non-Covalent)2.15 ± 0.201.85 ± 0.153.40 ± 0.35

Data represents the mean ± standard deviation of three independent biological replicates (n=3).

Scientific Insight: The data clearly demonstrates the necessity of the electrophilic warhead. The Non-Covalent Control, which possesses the same N-(2-methoxyethyl)-benzamide scaffold but lacks the reactive bromine, is completely inactive (>10 µM). 3-BAMB exhibits sub-micromolar potency, particularly in the HCT116 cell line (0.18 µM), validating that the irreversible alkylation of the target protein is the primary driver of its anti-proliferative phenotype.

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the time-dependent covalent inhibitor assay, emphasizing the critical steps required to validate a TCI like 3-BAMB.

G N1 Cell Seeding (Exponential Phase) N2 Compound Dilution (10-Point Curve) N1->N2 N3 Incubation (Time-Dependent: 72h) N2->N3 Add 3-BAMB N4 Cell Lysis & ATP Release N3->N4 CellTiter-Glo N5 Luminescence Readout N4->N5 N6 4PL Regression & IC50 Calculation N5->N6

Workflow for time-dependent IC50 evaluation of targeted covalent inhibitors.

Conclusion

3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide serves as a potent, mechanism-based covalent probe. The integration of the α -bromoacetamide warhead transforms a biologically inert benzamide scaffold into a highly effective anti-proliferative agent. For drug development professionals, utilizing this compound requires strict adherence to time-dependent assay protocols to accurately capture its kinact​/KI​ kinetic profile, ensuring that its irreversible mechanism of action is properly quantified against reversible alternatives.

References

  • Tula, U. K., et al. "A Review on Renaissance of Targeted Covalent Inhibitors." Journal of Pharma Insights and Research, 2025. Available at:[Link]

  • Sutanto, F., et al. "Recent Advances in Covalent Drug Discovery." International Journal of Molecular Sciences (MDPI), 2023. Available at:[Link]

  • Gai, C., et al. "Advanced approaches of developing targeted covalent drugs." RSC Medicinal Chemistry, 2022. Available at:[Link]

Safety Operating Guide

3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

As a Senior Application Scientist, I recognize that handling reactive chemical probes and targeted covalent inhibitors requires more than just following a checklist—it requires a deep understanding of the molecule's underlying reactivity. The compound 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide contains a highly reactive bromoacetamide group. While this electrophilic warhead is exceptionally useful for alkylating cysteine residues in protein targets, it poses severe toxicity, skin corrosion, and environmental hazards if disposed of improperly[1].

This guide provides the mechanistic rationale and step-by-step operational workflows required to safely neutralize and dispose of this compound, ensuring a self-validating safety system for your laboratory.

Hazard Profiling & Quantitative Data

Before initiating any disposal protocol, personnel must understand the physical and chemical risks associated with bromoacetamide derivatives. All handling must occur within a certified chemical fume hood.

Hazard CategoryClassification / DescriptionOperational Mitigation
Chemical Class Reactive Alkylating Agent (Bromoacetamide)Handle exclusively within a certified chemical fume hood.
Primary Hazard Covalent modification of biological nucleophilesAvoid all skin/eye contact; use designated labware.
Toxicity Profile Acute Oral Toxicity, Severe Skin Corrosion[1]Wear nitrile gloves, safety goggles, and a lab coat.
Waste Segregation Halogenated Hazardous Waste[1]Do not mix with non-halogenated or incompatible streams.
Transport / UN UN2923 (Corrosive solid, toxic, n.o.s.)[1]Requires specialized EHS packaging and transport.

The Science of Safe Disposal: Mechanistic Quenching

I strongly advise against simply discarding unreacted bromoacetamide solutions into a general organic waste carboy. The bromoacetyl group is a potent, irreversible electrophile that will indiscriminately alkylate biological nucleophiles[2].

To ensure a self-validating safety protocol, we must employ a chemical quenching step prior to disposal. By introducing an excess of a sacrificial small-molecule thiol—such as L-cysteine or 2-mercaptoethanol—we force a rapid bimolecular nucleophilic substitution (SN2) reaction[3]. The thiol attacks the electrophilic alpha-carbon of the bromoacetamide, displacing the bromide leaving group and forming a stable, non-toxic thioether adduct[4]. This mechanistic intervention permanently neutralizes the compound's alkylating threat before it ever leaves your bench.

QuenchingMechanism A Bromoacetamide Probe (Toxic Electrophile) C Thioether Adduct (Neutralized) A->C SN2 Reaction D Bromide Ion (Leaving Group) A->D Cleavage B L-Cysteine / 2-ME (Sacrificial Nucleophile) B->C Thiol Attack

Fig 1: SN2 chemical quenching mechanism of bromoacetamide using a sacrificial thiol nucleophile.

Step-by-Step Disposal Protocols

The following methodologies provide a closed-loop system for managing both liquid solutions and solid waste contaminated with 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide.

Protocol A: Quenching and Disposal of Liquid Solutions
  • Preparation: Ensure you are working in a certified chemical fume hood. Verify that your waste solution does not contain incompatible oxidizing agents[5].

  • Quenching Reagent Addition: To the solution containing the unreacted bromoacetamide reagent, add a freshly prepared quenching solution of L-cysteine or 2-mercaptoethanol to achieve a final concentration of 10–50 mM[3].

  • Incubation: Stir the mixture continuously at room temperature for a minimum of 30 minutes. This guarantees complete electrophile consumption and conversion to the inert thioether adduct[2][3].

  • pH Verification: Test the pH of the quenched solution. If it is acidic (due to hydrobromic acid byproduct formation), slowly add a saturated sodium bicarbonate solution until the pH stabilizes between 6.0 and 8.0[1].

  • Waste Segregation: Transfer the neutralized, quenched solution into a designated, clearly labeled "Halogenated Hazardous Waste" container[1].

  • Storage & Hand-off: Store the sealed container in a well-ventilated satellite accumulation area, utilizing secondary containment, until your institution's Environmental Health and Safety (EHS) department can perform a pickup[1][5].

Protocol B: Disposal of Solid Waste and Contaminated Consumables
  • Bulk Solid Reagent: Do not attempt to dissolve and quench bulk solid powder yourself unless explicitly authorized by your EHS department, as concentrated reactive chemicals can generate excessive heat upon dissolution[6]. Leave the material in its original manufacturer's container, seal it tightly, and label it as "Hazardous Waste - Unquenched Bromoacetamide"[6].

  • Contaminated Consumables: Pipette tips, Eppendorf tubes, and weighing paper that have come into contact with the compound must be treated as hazardous solid waste. Collect these items in a separate, clearly labeled solid chemical waste bin[1][5].

  • Glassware Decontamination: Triple-rinse any contaminated glassware with a compatible solvent (e.g., ethanol or acetone). The rinsate must be collected, quenched according to Protocol A, and disposed of as halogenated liquid waste[5][7].

DisposalWorkflow Start Waste Generation (Solid or Liquid) Decision Is it unreacted liquid reagent? Start->Decision Quench Chemical Quenching (10-50 mM L-Cysteine) Decision->Quench Yes Segregate Segregate into Halogenated Hazardous Waste Decision->Segregate No (Solid/Reacted) Quench->Segregate Label Label: 'Hazardous Waste - Quenched Bromoacetamide' Segregate->Label EHS EHS Pickup & Incineration Label->EHS

Fig 2: Operational workflow for the segregation, quenching, and disposal of bromoacetamide waste.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and calculated action is required to prevent personnel exposure and cross-contamination.

  • Small Liquid Spills (<50 mL): Absorb the liquid with an inert, non-reactive sorbent pad. To neutralize residual electrophilic traces on the benchtop, wipe the area with a 10 mM L-cysteine solution, followed by a thorough wash with soap and water[3][8]. Dispose of all cleanup materials as hazardous solid waste.

  • Large Spills or Powder Spills: Evacuate the immediate area, close the fume hood sash to contain airborne particles, and contact your facility's emergency response or EHS team immediately[8][9]. Do not attempt to sweep up dry powder without specialized respiratory protection.

References

  • Thiolation of Chitosan. Attachment of Proteins via Thioether Formation. ACS Publications. Available at: [Link]

  • Disposal of Highly Reactive Reagents. University of Pennsylvania EHRS. Available at:[Link]

  • Reactive Chemicals Standard Operating Procedure. University of Michigan-Dearborn. Available at: [Link]

  • Reactive Chemicals Standard Operating Procedure. Louisiana State University (LSU). Available at: [Link]

  • Material Safety Data Sheet. Environmental Protection Agency (EPA). Available at:[Link]

Sources

Personal protective equipment for handling 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide

Introduction 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide is a specialized chemical probe and building block characterized by its reactive alpha-bromoacetamide moiety. In laboratory settings, it is primarily utilized for targeted covalent modification of proteins and peptide synthesis. Because it functions as a potent alkylating agent, mishandling poses severe risks of skin sensitization, chemical burns, and cellular toxicity[1]. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational protocol to ensure absolute safety, structural integrity of the compound, and compliant disposal.

Hazard Assessment and Mechanistic Causality

To handle this compound safely, one must understand its mechanism of action. The bromoacetyl group is a highly reactive electrophile. When exposed to biological tissues, it undergoes a rapid SN​2 nucleophilic substitution reaction with biological nucleophiles—most notably the sulfhydryl (-SH) groups of cysteine residues and the primary amines of lysine residues[1].

This irreversible covalent alkylation is the exact mechanism that makes the compound useful in proteomics, but it is also the root cause of its toxicity[1]. Accidental exposure leads to the alkylation of essential functional proteins in the skin, eyes, or respiratory tract, triggering severe irritation, chemical burns, and potential systemic toxicity[2][3].

Mechanism A 3-[(2-Bromoacetyl)amino]- N-(2-methoxyethyl)-benzamide B Electrophilic Bromoacetyl Group A->B C Biological Nucleophiles (e.g., Cysteine, Lysine) B->C SN2 Nucleophilic Attack D Irreversible Covalent Alkylation C->D E Protein Inactivation & Cellular Toxicity D->E F Skin/Eye Burns & Respiratory Irritation D->F

Mechanism of toxicity via irreversible covalent alkylation by bromoacetamide.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for reactive electrophiles. The following matrix outlines the mandatory protective gear and the scientific rationale for each choice.

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Double-layered Nitrile Gloves (Outer: 8 mil; Inner: standard)Bromoacetamides can permeate thin latex or low-quality nitrile over time. Double gloving ensures a sacrificial outer layer that can be immediately discarded upon suspected contamination, preventing skin alkylation[4].
Eye/Face Protection Chemical Safety Goggles and Full-Face ShieldThe compound causes severe, irreversible corneal damage upon contact[2][3]. A face shield prevents micro-aerosolized powders from reaching the mucous membranes during weighing.
Body Protection Flame-Resistant, Chemical-Resistant Lab CoatMinimizes skin exposure. Cuffs must be tucked under the inner glove layer to eliminate exposed wrists.
Respiratory Fume Hood (Face velocity 80-100 fpm); N95/P100 mask if requiredThe powder is a severe respiratory tract irritant[5]. Handling must strictly occur within a certified fume hood to prevent inhalation of airborne particulates[3].

Operational Workflow and Handling Protocol

Every protocol involving reactive alkylating agents must be a self-validating system—meaning each step contains a built-in check to prevent progression if safety is compromised.

Workflow Step1 1. PPE Donning (Double Nitrile, Lab Coat, Goggles) Step2 2. Fume Hood Preparation (Clear area, set up analytical balance) Step1->Step2 Step3 3. Weighing Compound (Use anti-static weigh boats) Step2->Step3 Step4 4. Solubilization (Dissolve in DMSO/Buffer) Step3->Step4 Step5 5. Decontamination (Quench with DTT or Cysteine) Step4->Step5 Step6 6. Waste Disposal (Halogenated Organic Waste) Step5->Step6

Step-by-step operational workflow for safe handling and disposal.

Step-by-Step Methodology:

  • System Validation (Pre-check): Verify the fume hood monitor displays a safe face velocity (typically 80-100 feet per minute). Do not proceed if the alarm is sounding or the flow is inadequate[3].

  • PPE Donning: Equip double nitrile gloves, chemical safety goggles, and a lab coat[4].

  • Static Mitigation: Reactive powders can aerosolize due to static electricity. Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth. Use anti-static weigh boats.

  • Weighing: Carefully dispense the required mass of 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide using a clean, dedicated spatula. Close the primary container immediately to minimize environmental exposure and moisture degradation.

  • Solubilization: Dissolve the compound in an appropriate anhydrous solvent (e.g., DMSO or DMF) before removing it from the fume hood. Causality: Handling the compound in a liquid state drastically reduces the risk of inhalation exposure compared to the dry powder.

  • Decontamination of Tools: Submerge the used spatula and weigh boat in a quenching bath (detailed in Section 4) before removing them from the hood.

Spill Response and Chemical Quenching Plan

If a spill occurs, the primary objective is to neutralize the electrophilic threat. Because the bromoacetyl group is highly reactive, it can be deliberately "quenched" by introducing an excess of a sacrificial nucleophile. Dithiothreitol (DTT), N-acetyl cysteine, or sodium thiosulfate are highly effective for this purpose[6][7][8].

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood is running at maximum exhaust[9].

  • Contain: Cover the spilled powder with an inert absorbent material (e.g., vermiculite or dry sand) to prevent dispersion[9].

  • Quench: Carefully pour a freshly prepared quenching solution (e.g., 20 mM DTT, 100 mM N-acetyl cysteine, or 10% Sodium Thiosulfate) over the absorbent[6][7]. Causality: The thiol groups in DTT or cysteine will rapidly attack the bromoacetamide, forming a stable, non-toxic thioether and releasing harmless bromide ions[8].

  • Incubate: Allow the quenching reaction to proceed for at least 30 minutes to ensure complete neutralization[1].

  • Collect: Sweep the neutralized slurry into a designated, sealable hazardous waste container using a disposable brush and pan[10].

Waste Disposal Strategy

Unquenched 3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide must never be disposed of in standard trash or aqueous drains[5].

  • Classification: Designate all contaminated materials (gloves, weigh boats, paper towels) and liquid waste as Halogenated Organic Waste [4].

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area, strictly segregated from strong oxidizers and strong bases[10].

  • Final Disposal: Coordinate with your institutional Environmental Health and Safety (EHS) department or an approved commercial waste disposal plant for incineration[2][4].

References

  • 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers. Benchchem. 1

  • SAFETY DATA SHEET: 2-Bromoacetamide. Fisher Scientific. 2

  • SAFETY DATA SHEET: 2-Bromoacetamide. Tokyo Chemical Industry (TCI Chemicals). 3

  • SAFETY DATA SHEET: 2-Bromoacetamide. ThermoFisher.4

  • Material Safety Data Sheet - 2-Bromoacetamide, 98%. Cole-Parmer. 10

  • Safety Data Sheet. Aaronchem. 5

  • 2-Bromoacetic Acid | Reagent for Organic Synthesis. Benchchem. 9

  • The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. ResearchGate. 6

  • An Elegant Method of One-Pot Ligation-Desulfurization for High-Yielding Chemical Protein Synthesis. PubMed. 7

  • An Elegant Method of One-Pot Ligation-Desulfurization for High-Yielding Chemical Protein Synthesis. PMC (NIH). 8

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.